molecular formula C6H4FNO3 B1396900 3-Fluoro-5-hydroxypicolinic acid CAS No. 1256806-53-7

3-Fluoro-5-hydroxypicolinic acid

Cat. No.: B1396900
CAS No.: 1256806-53-7
M. Wt: 157.1 g/mol
InChI Key: ZIUMHELXLSUNJQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-hydroxypicolinic acid is a fluorinated derivative of picolinic acid offered for research and development purposes. This compound is characterized by the molecular formula C6H4FNO3 and has a molecular weight of 157.10 g/mol . Picolinic acid derivatives are of significant interest in various scientific fields. Research indicates that related compounds, such as 3-hydroxypicolinic acid (3-HPA), are well-established matrices in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for the analysis of biomolecules like DNA . The structural features of the picolinic acid core, including the nitrogen in the aromatic ring and the carboxylic acid group, are considered necessary for effective matrix performance . Furthermore, novel derivatives of 3-hydroxypicolinic acid have been investigated for their potential applications in fungicidal compositions, suggesting this chemical class may hold value in agrochemical research . As a fluorinated analog, this compound may be utilized as a building block or intermediate in pharmaceutical and life science research . The specific introduction of a fluorine atom can alter the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for medicinal chemists in the design of new active ingredients. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Specifications: • CAS Number: 1256806-53-7 • Molecular Formula: C6H4FNO3 • Molecular Weight: 157.10 g/mol • Purity: ≥98% (Please refer to the Certificate of Analysis for lot-specific data)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-5-hydroxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUMHELXLSUNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-5-hydroxypicolinic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and physicochemical properties. Within the vast landscape of fluorinated heterocyclic scaffolds, 3-Fluoro-5-hydroxypicolinic acid stands out as a versatile building block with significant potential for the synthesis of novel therapeutics. This guide provides a comprehensive overview of this compound, from its chemical identity to a detailed, plausible synthetic protocol, and explores its prospective applications in medicinal chemistry. While the specific historical genesis of this molecule is not prominently documented in publicly accessible literature, this guide, grounded in established chemical principles, offers a robust framework for its synthesis and utilization in a research and development setting.

Introduction to this compound

This compound, with the CAS number 1256806-53-7, is a trifunctionalized pyridine derivative. Its structure, featuring a carboxylic acid at the 2-position, a fluorine atom at the 3-position, and a hydroxyl group at the 5-position, presents a unique combination of functionalities that are highly attractive for medicinal chemistry applications. The picolinic acid moiety is a known chelator and can participate in hydrogen bonding, while the hydroxyl group offers a site for further derivatization or can act as a key pharmacophoric feature. The strategic placement of the electron-withdrawing fluorine atom can significantly influence the acidity of the carboxylic acid and the hydroxyl group, as well as the overall electronic properties and metabolic stability of molecules incorporating this scaffold.

Chemical and Physical Properties
PropertyValue
CAS Number 1256806-53-7
Molecular Formula C₆H₄FNO₃
Molecular Weight 157.10 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents such as DMSO and methanol

Plausible Synthetic Pathway and Experimental Protocol

Overall Synthetic Scheme

Synthetic_Pathway A 5-Aminopicolinic acid B 5-Hydroxypicolinic acid A->B  Diazotization followed by hydrolysis   C Methyl 5-hydroxypicolinate B->C  Esterification (e.g., SOCl₂, MeOH)   D Methyl 3-fluoro-5-hydroxypicolinate C->D  Electrophilic Fluorination (e.g., Selectfluor®)   E This compound D->E  Hydrolysis (e.g., LiOH, H₂O)  

Caption: A plausible synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-Hydroxypicolinic Acid from 5-Aminopicolinic Acid

This transformation can be achieved via a diazotization reaction followed by hydrolysis.

  • Reagents and Equipment:

    • 5-Aminopicolinic acid

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • Water (H₂O)

    • Ice bath

    • Magnetic stirrer

    • Round-bottom flask

    • Heating mantle

  • Procedure:

    • Dissolve 5-aminopicolinic acid in dilute sulfuric acid in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the reaction mixture and adjust the pH to isolate the 5-hydroxypicolinic acid product, which may precipitate from the solution.

    • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Esterification to Methyl 5-Hydroxypicolinate

Protecting the carboxylic acid as a methyl ester facilitates the subsequent fluorination step.

  • Reagents and Equipment:

    • 5-Hydroxypicolinic acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄) as a catalyst

    • Reflux condenser

    • Magnetic stirrer

  • Procedure:

    • Suspend 5-hydroxypicolinic acid in methanol.

    • Carefully add thionyl chloride dropwise at 0 °C (or a catalytic amount of sulfuric acid).

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-hydroxypicolinate.

Step 3: Electrophilic Fluorination to Methyl 3-fluoro-5-hydroxypicolinate

The introduction of the fluorine atom at the 3-position can be achieved using an electrophilic fluorinating agent.

  • Reagents and Equipment:

    • Methyl 5-hydroxypicolinate

    • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (MeCN) or other suitable polar aprotic solvent

    • Inert atmosphere (e.g., nitrogen or argon)

    • Magnetic stirrer

  • Procedure:

    • Dissolve methyl 5-hydroxypicolinate in acetonitrile in a flask under an inert atmosphere.

    • Add Selectfluor® portion-wise to the stirred solution at room temperature. The reaction may be mildly exothermic.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate methyl 3-fluoro-5-hydroxypicolinate.

Step 4: Hydrolysis to this compound

The final step is the deprotection of the methyl ester to yield the target carboxylic acid.

  • Reagents and Equipment:

    • Methyl 3-fluoro-5-hydroxypicolinate

    • Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)/Water or Methanol/Water solvent mixture

    • Magnetic stirrer

    • pH meter or pH paper

  • Procedure:

    • Dissolve methyl 3-fluoro-5-hydroxypicolinate in a mixture of THF and water.

    • Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the ester has been completely hydrolyzed.

    • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3, which should precipitate the product.

    • Filter the solid, wash with a small amount of cold water, and dry under vacuum to afford this compound.

Applications in Drug Discovery and Development

The structural motifs present in this compound make it a valuable building block for the synthesis of a wide range of potential therapeutic agents.

  • Enzyme Inhibitors: The picolinic acid scaffold is present in a number of enzyme inhibitors. The specific substitution pattern of this compound could be exploited to design potent and selective inhibitors of various enzyme classes, such as metalloenzymes and kinases.

  • Bioisosteric Replacement: The fluorinated hydroxypicolinic acid core can serve as a bioisostere for other functionalities in known drug molecules, potentially leading to improved metabolic stability, binding affinity, or pharmacokinetic profiles.

  • Fragment-Based Drug Design: As a relatively small and functionalized molecule, it is an ideal candidate for fragment-based screening campaigns to identify starting points for novel drug discovery programs.

  • Coordination Chemistry: The picolinic acid moiety is an excellent chelator for metal ions. Derivatives of this compound could be explored for applications in medical imaging as ligands for radiometals or as agents to modulate the activity of metalloenzymes.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While its historical discovery is not well-documented, a robust synthetic pathway can be proposed based on established chemical principles. The unique combination of a picolinic acid, a hydroxyl group, and a fluorine atom in a single scaffold provides a rich platform for chemical exploration and the development of next-generation therapeutics.

References

While specific literature detailing the discovery of this compound is not available, the following references provide context for the synthetic methodologies and the importance of related compounds.

  • General Picolinic Acid Synthesis

    • Title: Synthesis of Some Aminopicolinic Acids
    • Source: International Journal of Organic Chemistry, 2012, 2, 373-378.
    • URL: [Link]

  • Electrophilic Fluorination

    • Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®
    • Source: Molecules, 2019, 24(19), 3563.
    • URL: [Link]

  • Hydroxylation of Pyridine Derivatives

    • Title: Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)
    • Source: Acta Crystallographica Section E: Crystallographic Communic
    • URL: [Link]

  • Picolinic Acid Derivatives in Medicinal Chemistry

    • Title: Picolinic Acid Derivatives and Biosynthetic Pathway
    • Source: Journal of N
    • URL: [Link]

An In-depth Technical Guide on the Safety and Handling of 3-Fluoro-5-hydroxypicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for 3-Fluoro-5-hydroxypicolinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to establish a framework for the safe utilization of this compound. Due to the limited specific toxicological data for this compound, this guide incorporates information from structurally analogous compounds, such as picolinic acid, 3-hydroxypicolinic acid, and other fluorinated aromatic compounds, to infer potential hazards and inform handling procedures. The core objective is to foster a culture of safety and proactive risk mitigation in the laboratory.

Introduction and Scope

This compound is a functionalized pyridinecarboxylic acid, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid on the pyridine ring imparts unique chemical properties that are valuable in the design of novel molecules. However, these same functional groups also necessitate a thorough understanding of the compound's potential reactivity and physiological effects to ensure safe handling.

This guide is structured to provide a holistic view of safety and handling, beginning with the identification of the compound and its known properties, followed by a detailed hazard assessment. It then outlines engineering controls, personal protective equipment (PPE), and specific protocols for safe handling, storage, and emergency response. The information presented herein is a synthesis of data from Safety Data Sheets (SDS) of the target molecule and its analogs, as well as established best practices for laboratory safety.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a compound is fundamental to its safe handling. Below is a summary of the available data for this compound.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₆H₄FNO₃-
Molecular Weight 157.10 g/mol -
CAS Number 1281988-82-3-
Appearance Off-white to light brown powderSupplier Data
Purity Typically >95%Supplier Data

Data is compiled from various chemical supplier specifications and is subject to lot-to-lot variation.

Hazard Identification and Toxicological Profile

Due to the absence of comprehensive toxicological studies on this compound, a precautionary approach is warranted. The hazard profile is inferred from the known hazards of its structural components and related molecules.

3.1. GHS Classification (Inferred)

Based on the Safety Data Sheets of analogous compounds like 3-hydroxypicolinic acid and picolinic acid, the following GHS classifications are anticipated[1][2][3]:

  • Skin Irritation (Category 2): Causes skin irritation.[1][3]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][3]

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[2]

3.2. Toxicological Summary

  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[1]

  • Skin Contact: May cause skin irritation upon direct contact.[1]

  • Eye Contact: Likely to cause serious eye irritation.[1]

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[2][4]

3.3. Chronic Exposure and Special Considerations for Fluorinated Compounds

While specific data for this compound is lacking, it is prudent to consider the broader context of fluorinated organic compounds. Some classes of per- and polyfluoroalkyl substances (PFAS) have been associated with long-term health effects, including liver and immune system effects.[5][6][7] Although this compound is not a PFAS, the presence of a carbon-fluorine bond warrants careful handling to minimize exposure until more specific toxicological data becomes available.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

4.1. Engineering Controls

  • Fume Hood: All work with this compound, especially the handling of the solid powder, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.[4]

4.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE TypeSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes and dust.[8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[8]Prevents skin contact. Regularly inspect gloves for tears or punctures.
Body Protection A lab coat should be worn at all times.Protects skin and personal clothing from contamination.[8]
Respiratory Protection Not typically required when handled in a fume hood. If weighing outside of a hood, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.Prevents inhalation of dust particles.

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for preventing accidents and exposure.

5.1. General Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials handle_weigh Weigh compound in fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve or add to reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate work area handle_dissolve->cleanup_decon Proceed to cleanup cleanup_waste Dispose of waste properly cleanup_decon->cleanup_waste cleanup_store Store compound in designated area cleanup_waste->cleanup_store cleanup_ppe Doff and dispose of PPE cleanup_store->cleanup_ppe

Caption: Standard workflow for handling this compound.

5.2. Step-by-Step Handling Protocol

  • Preparation:

    • Don all required PPE as specified in Section 4.2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood.

  • Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat. Avoid generating dust.

    • Promptly close the container after weighing.

    • Transfer the weighed compound to the reaction vessel or solvent.

  • Cleanup:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Dispose of all contaminated materials (weigh boats, gloves, etc.) in a designated chemical waste container.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after handling the compound.[9]

5.3. Storage Requirements

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Store away from heat and direct sunlight.

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.

6.1. Emergency Response Logic

The following diagram outlines the decision-making process in the event of an emergency involving this compound.

G cluster_exposure Personnel Exposure cluster_spill Spill start Emergency Event exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhalation Inhalation start->exposure_inhalation exposure_ingestion Ingestion start->exposure_ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large action_skin Flush with water for 15 min. Seek medical attention. exposure_skin->action_skin action_eye Flush with eyewash for 15 min. Seek medical attention. exposure_eye->action_eye action_inhalation Move to fresh air. Seek medical attention. exposure_inhalation->action_inhalation action_ingestion Do NOT induce vomiting. Seek immediate medical attention. exposure_ingestion->action_ingestion action_spill_small Absorb with inert material. Clean area and dispose of as chemical waste. spill_small->action_spill_small action_spill_large Evacuate area. Contact EHS. spill_large->action_spill_large

Caption: Emergency response decision tree.

6.2. First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

  • In case of inhalation: Move the person to fresh air.[4] If not breathing, give artificial respiration. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

6.3. Spill Response

  • Small Spills:

    • Ensure the area is well-ventilated (fume hood).

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the immediate area.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Collect all waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[11]

  • Contact your institution's EHS department for specific disposal procedures.

Conclusion

While this compound is a valuable compound for research and development, its safe handling is paramount. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and maintain a safe laboratory environment. The principle of "as low as reasonably achievable" (ALARA) for exposure should always be the guiding principle when working with this and any other chemical compound.

References

  • Kwiatkowski, C. F., et al. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? Environmental Science & Technology Letters, 7(11), 849-860. [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • PubChem. (n.d.). 3-Hydroxypicolinic Acid. National Center for Biotechnology Information. [Link]

  • University of Tennessee Health Science Center. (2019). Guidelines for the Safe Handling of Picric Acid. [Link]

  • Wikipedia. (n.d.). Perfluorooctanoic acid. [Link]

  • University of Pittsburgh. (n.d.). Safe Handling, Storage and Disposal of Hydrofluoric Acid. [Link]

  • Reddit. (2023). Are all fluoropolymers hazardous to human health? r/chemistry. [Link]

  • Bay Area Clean Water Agencies. (n.d.). Safety Data Sheet (SDS) Hydrofluorosilicic Acid. [Link]

  • AMS Electronics. (n.d.). Safety Data Sheet Fluorinated Polymer Coating. [Link]

  • University of New Mexico. (n.d.). Standard Operating Procedure - Hydrofluoric Acid. [Link]

  • Grandjean, P., & Clapp, R. (2015). Perfluorinated alkyl substances: emerging insights into health risks. Reviews on environmental health, 30(4), 279–290. [Link]

Sources

An In-Depth Technical Guide to the Biosynthesis of 3-Hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biosynthetic pathway of 3-hydroxypicolinic acid (3-HPA), a crucial pyridine building block for a variety of bacterial secondary metabolites, including the antibiotic virginiamycin S. This document delves into the enzymatic machinery, reaction mechanisms, and experimental protocols essential for researchers in natural product biosynthesis, synthetic biology, and drug development.

Introduction: The Significance of 3-Hydroxypicolinic Acid

3-Hydroxypicolinic acid (3-HPA) is a naturally occurring pyridine derivative that serves as a key precursor in the biosynthesis of numerous complex secondary metabolites, many of which possess significant biological activities. Its incorporation into these molecules is critical for their therapeutic properties. A notable example is its role as the starter unit in the non-ribosomal peptide synthesis of virginiamycin S, a streptogramin B antibiotic. Understanding the biosynthesis of 3-HPA is paramount for the targeted genetic engineering of microorganisms to produce novel antibiotic derivatives and for the development of new enzymatic tools for biocatalysis.

The Core Biosynthetic Pathway: From L-Lysine to 3-Hydroxypicolinic Acid

The complete biosynthetic pathway of 3-HPA has been successfully reconstituted in vitro, revealing a three-enzyme cascade that converts L-lysine into 3-HPA[1][2]. This process is notably distinct from a direct hydroxylation of picolinic acid. Instead, the hydroxylation event occurs on a cyclic intermediate. The key enzymatic players are an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase[1][2]. In the context of virginiamycin S biosynthesis in Streptomyces virginiae, these enzymes are encoded by the visA, visB, and visC genes, respectively, located within the virginiamycin S biosynthetic gene cluster[3][4].

Step 1: Transamination of L-Lysine by L-Lysine 2-Aminotransferase (VisA)

The biosynthetic journey to 3-HPA commences with the pyridoxal 5'-phosphate (PLP)-dependent transamination of L-lysine at the α-position, catalyzed by L-lysine 2-aminotransferase, the protein product of the visA gene[3]. This reaction removes the α-amino group from L-lysine, which is then replaced by a keto group. The resulting product spontaneously cyclizes to form the intermediate, Δ¹-piperideine-2-carboxylic acid (P2C)[3].

Causality of Experimental Choice: The selection of an aminotransferase as the initial enzyme is a common strategy in biosynthetic pathways that modify amino acid precursors. This enzymatic step efficiently channels a primary metabolite into a dedicated secondary metabolic pathway.

Step 2: Hydroxylation of Δ¹-Piperideine-2-carboxylic Acid by a Two-Component Monooxygenase (VisB)

The cyclic imine, P2C, is then hydroxylated at the C3 position by a two-component monooxygenase system. In the virginiamycin S pathway, the monooxygenase component is encoded by the visB gene[4]. These enzyme systems typically consist of a reductase component that supplies reduced flavin (FAD or FMN) to the monooxygenase component, which in turn utilizes the reduced flavin to activate molecular oxygen for the hydroxylation of the substrate[5][6]. The product of this reaction is 3-hydroxy-Δ¹-piperideine-2-carboxylic acid.

Expert Insight: The use of a two-component monooxygenase provides a modular and efficient system for oxygen activation. The separation of the flavin reduction and substrate oxidation reactions allows for greater control and specificity in the hydroxylation step.

Step 3: Dehydrogenation to 3-Hydroxypicolinic Acid by a FAD-dependent Dehydrogenase (VisC)

The final step in the biosynthesis of 3-HPA is the aromatization of the 3-hydroxylated intermediate. This is accomplished by a FAD-dependent dehydrogenase, encoded by the visC gene in S. virginiae, which catalyzes the dehydrogenation of 3-hydroxy-Δ¹-piperideine-2-carboxylic acid to yield the final product, 3-hydroxypicolinic acid[4].

Self-Validating System: The sequential action of these three enzymes provides a self-validating pathway. The product of each enzymatic step serves as the specific substrate for the subsequent enzyme, ensuring the efficient and controlled conversion of L-lysine to 3-HPA.

Visualizing the Biosynthetic Pathway

To provide a clear visual representation of the biosynthesis of 3-hydroxypicolinic acid, the following diagram illustrates the key steps and intermediates.

Biosynthesis_of_3_Hydroxypicolinic_Acid cluster_0 Biosynthesis of 3-Hydroxypicolinic Acid Lysine L-Lysine P2C Δ¹-Piperideine-2-carboxylic Acid Lysine->P2C VisA (L-Lysine 2-Aminotransferase) + 2-Oxo Acid - Amino Acid Hydroxy_P2C 3-Hydroxy-Δ¹-piperideine- 2-carboxylic Acid P2C->Hydroxy_P2C VisB (Two-Component Monooxygenase) + O₂ + NAD(P)H - H₂O + NAD(P)⁺ HPA 3-Hydroxypicolinic Acid Hydroxy_P2C->HPA VisC (FAD-dependent Dehydrogenase) + FAD - FADH₂

Caption: The enzymatic cascade for the biosynthesis of 3-hydroxypicolinic acid from L-lysine.

Experimental Protocols for Studying the 3-HPA Biosynthetic Pathway

This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in 3-HPA biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

The genes encoding the biosynthetic enzymes (e.g., visA, visB, and visC from Streptomyces virginiae) can be cloned into suitable E. coli expression vectors, such as the pET series, for heterologous expression[3][7].

Step-by-Step Methodology:

  • Gene Amplification and Cloning: Amplify the target genes from the genomic DNA of the producing organism using PCR with primers containing appropriate restriction sites. Ligate the PCR products into a linearized expression vector (e.g., pET-28a(+)) containing an N-terminal His-tag for affinity purification.

  • Transformation and Expression: Transform the resulting plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole). Lyse the cells by sonication on ice. Centrifuge the lysate to remove cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Desalting/Buffer Exchange: Remove the imidazole and exchange the buffer using a desalting column (e.g., PD-10) or dialysis against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Enzyme Assays

This assay measures the formation of Δ¹-piperideine-2-carboxylic acid, which is detected after derivatization with o-aminobenzaldehyde[1].

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 8.0

  • Substrates: 5 mM L-lysine, 100 mM 2-oxobutyrate

  • Cofactor: 70 µM Pyridoxal 5'-phosphate (PLP)

  • Termination Solution: 50% trichloroacetic acid in absolute ethanol (1:10 v/v)

  • Derivatization Reagent: 40 mM o-aminobenzaldehyde in 200 mM potassium phosphate, pH 8.0

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-lysine, 2-oxobutyrate, and PLP.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified VisA enzyme.

  • Incubate the reaction at 30°C for 20 minutes.

  • Terminate the reaction by adding the termination solution.

  • Centrifuge to pellet the precipitated protein.

  • To the supernatant, add an equal volume of the derivatization reagent.

  • Incubate at 37°C overnight to allow for the development of a yellow-orange dihydroquinazolinium complex.

  • Measure the absorbance at 450 nm. The amount of product can be calculated using a molar extinction coefficient of 1.25 x 10⁶ cm² mol⁻¹[1].

A coupled assay can be designed to monitor the consumption of NAD(P)H by the reductase component, which is dependent on the oxidation of the reduced flavin by the monooxygenase in the presence of its substrate, P2C.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: Δ¹-piperideine-2-carboxylic acid (synthesized or enzymatically generated)

  • Cofactors: 0.2 mM NAD(P)H, 10 µM FAD

  • Enzymes: Purified VisB (monooxygenase component) and its cognate reductase.

Procedure:

  • In a quartz cuvette, prepare a reaction mixture containing assay buffer, NAD(P)H, FAD, and the reductase enzyme.

  • Add the monooxygenase component (VisB).

  • Initiate the reaction by adding the substrate, Δ¹-piperideine-2-carboxylic acid.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NAD(P)H.

The activity of the FAD-dependent dehydrogenase can be monitored by observing the reduction of an artificial electron acceptor or by coupling the reaction to a subsequent enzymatic step. A direct spectrophotometric assay can be developed by monitoring the formation of the aromatic product, 3-HPA, which has a distinct UV absorbance profile.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Substrate: 3-hydroxy-Δ¹-piperideine-2-carboxylic acid (synthesized or enzymatically generated)

  • Cofactor: 1 mM FAD

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing the assay buffer and the substrate.

  • Initiate the reaction by adding the purified VisC enzyme.

  • Monitor the increase in absorbance at a wavelength specific for 3-hydroxypicolinic acid (e.g., around 310 nm).

Detection and Quantification of Intermediates and Product

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of 3-HPA and its biosynthetic intermediates[8][9].

General HPLC-MS/MS Method:

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each compound of interest.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Δ¹-Piperideine-2-carboxylic Acid[M+H]⁺Fragment ions
3-Hydroxy-Δ¹-piperideine-2-carboxylic Acid[M+H]⁺Fragment ions
3-Hydroxypicolinic Acid[M+H]⁺Fragment ions

Note: Specific mass transitions need to be optimized experimentally.

Regulation of 3-Hydroxypicolinic Acid Biosynthesis

The biosynthesis of 3-HPA, as part of the virginiamycin S pathway, is tightly regulated. In Streptomyces virginiae, the expression of the vis genes is controlled by virginiae butanolides (VBs), which are γ-butyrolactone-type signaling molecules[5][10]. These molecules act as quorum-sensing signals, allowing the bacterial population to coordinate gene expression, including the production of secondary metabolites like virginiamycin. The transcription of the visB-visA and visC-visD operons is induced by VBs, ensuring that the production of 3-HPA is initiated at the appropriate time and population density[4].

Conclusion and Future Perspectives

The elucidation of the 3-hydroxypicolinic acid biosynthetic pathway provides a foundational understanding for the production of a key building block for many important natural products. The detailed enzymatic and mechanistic knowledge presented in this guide offers a roadmap for researchers to explore this pathway further. Future research in this area may focus on:

  • Structural Biology: Solving the crystal structures of VisA, VisB, and VisC to provide insights into their catalytic mechanisms and substrate specificities.

  • Enzyme Engineering: Modifying the substrate specificity of the biosynthetic enzymes to produce novel picolinic acid derivatives.

  • Metabolic Engineering: Overexpressing the biosynthetic gene cluster in heterologous hosts to improve the production of 3-HPA and its downstream products.

  • Biocatalysis: Utilizing the enzymes of this pathway as biocatalysts for the synthesis of valuable chemical intermediates.

By leveraging the information provided in this guide, the scientific community can continue to unlock the potential of this fascinating biosynthetic pathway for applications in medicine and biotechnology.

References

  • Namwat, W., et al. (2002). Identification by Heterologous Expression and Gene Disruption of VisA as l-Lysine 2-Aminotransferase Essential for Virginiamycin S Biosynthesis in Streptomyces virginiae. Journal of Bacteriology, 184(17), 4811–4818. [Link]

  • Yun, X., et al. (2019). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 17(3), 454-460. [Link]

  • Kudo, F., et al. (2007). Characterization of biosynthetic gene cluster for the production of virginiamycin M, a streptogramin type A antibiotic, in Streptomyces virginiae. Gene, 393(1-2), 46-57. [Link]

  • Namwat, W., et al. (2002). Identification by Heterologous Expression and Gene Disruption of VisA as l-Lysine 2-Aminotransferase Essential for Virginiamycin S Biosynthesis in Streptomyces virginiae. Journal of Bacteriology, 184(17), 4811–4818. [Link]

  • Pulsawat, N., et al. (2007). VisG is essential for biosynthesis of virginiamycin S, a streptogramin type B antibiotic, as a provider of the nonproteinogenic amino acid phenylglycine. Microbiology, 153(Pt 6), 1847–1856. [Link]

  • Tani, Y., et al. (2006). Enzymatic Synthesis of L-Pipecolic Acid by Δ1-Piperideine-2-carboxylate Reductase from Pseudomonas putida. Journal of Bioscience and Bioengineering, 101(4), 344-347. [Link]

  • Huijbers, M. M., et al. (2018). Two-Component FAD-Dependent Monooxygenases: Current Knowledge and Biotechnological Opportunities. Catalysts, 8(12), 629. [Link]

  • Peña-Soler, E., et al. (2014). Structural Analysis and Mutant Growth Properties Reveal Distinctive Enzymatic and Cellular Roles for the Three Major L-Alanine Transaminases of Escherichia coli. PLoS ONE, 9(7), e102136. [Link]

  • YouTube. (2024, April 7). Regulating gene expression. [Link]

  • O'Brien, J. R., & Nolte, R. J. (1982). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 122(1), 12-17. [Link]

  • Vlckova, K., et al. (2017). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. Journal of Chromatography B, 1061, 239-246. [Link]

  • Kass, I., & Rabe, K. S. (2022). Heterologous expression and purification of encapsulins in Streptomyces coelicolor. STAR protocols, 3(3), 101533. [Link]

  • Namwat, W., et al. (2002). Characterization of virginiamycin S biosynthetic genes from Streptomyces virginiae. Gene, 286(2), 295-303. [Link]

  • SIELC Technologies. (2018, May 16). Separation of 3-Hydroxypicolinic acid on Newcrom R1 HPLC column. [Link]

  • Grąz, M., et al. (2018). Structural Analysis of Phosphoserine Aminotransferase (Isoform 1) From Arabidopsis thaliana–the Enzyme Involved in the Phosphorylated Pathway of Serine Biosynthesis. Frontiers in plant science, 9, 933. [Link]

  • Herzig, V., et al. (2020). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 12(10), 629. [Link]

  • YouTube. (2025, December 15). 6.5 Regulation of Gene Expression - AP Biology (Updated 2025-2026). [Link]

  • Hayes, C. A., et al. (2019). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Journal of the American Oil Chemists' Society, 96(11), 1279-1288. [Link]

  • Nakayama, K., & Kataoka, N. (2019). Regulation of Gene Expression under Hypoxic Conditions. International journal of molecular sciences, 20(13), 3278. [Link]

  • Yousef, I. M., et al. (1982). Reevaluation of 3 alpha-hydroxysteroid dehydrogenase assay for total bile acids. Clinical biochemistry, 15(4), 199-203. [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Kim, D. Y., et al. (2020). Enantioselective total synthesis of lycoposerramine congeners through late-stage nitrogen deletion. Nature Communications, 11(1), 1-9. [Link]

  • de Crécy-Lagard, V., et al. (1997). Streptogramin B biosynthesis in Streptomyces pristinaespiralis and Streptomyces virginiae: molecular characterization of the last structural peptide synthetase gene. Antimicrobial agents and chemotherapy, 41(9), 1904–1909. [Link]

  • Brown, B. P., & Phillips, R. S. (2024). Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli. In Methods in Molecular Biology (Vol. 2843, pp. 191-203). Humana, New York, NY. [Link]

  • Horinouchi, S. (2013). Molecular Regulation of Antibiotic Biosynthesis in Streptomyces. Microbiology Spectrum, 1(2), 10-1128. [Link]

  • Vollenweider, S., & Lacroix, C. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of agricultural and food chemistry, 51(11), 3297-3302. [Link]

  • Barile, M., et al. (2013). FAD synthesis and degradation in the nucleus create a local flavin cofactor pool. The Journal of biological chemistry, 288(40), 28629-28638. [Link]

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  • Romero, E., et al. (2020). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. ChemBioChem, 21(19), 2715-2741. [Link]

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  • Szczęsna, D., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. International Journal of Molecular Sciences, 25(17), 9579. [Link]

  • YouTube. (2024, September 30). Gene Expression and Regulation. [Link]

  • NIH. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. [Link]

  • El-Sayed, A. S., et al. (2024). Heterologous expression, purification, and biochemical characterization of protease 3075 from Cohnella sp. A01. Scientific reports, 14(1), 1-15. [Link]

  • Viswanathan, U., et al. (2012). Biochemical Characterization of an FAD-Dependent Monooxygenase, the Ornithine Hydroxylase from Pseudomonas aeruginosa, Suggests a Novel Reaction Mechanism. Biochemistry, 51(40), 7896–7905. [Link]

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  • Robbins, J. M., & Ellis, H. R. (2020). Biochemical Characterization of the Two-Component Flavin-Dependent Monooxygenase Involved in Valanimycin Biosynthesis. Biochemistry, 59(50), 4786–4796. [Link]

  • Fish, A., et al. (2015). A crystal structure of 2-hydroxybiphenyl 3-monooxygenase with bound substrate provides insights into the enzymatic mechanism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1854(10), 1479-1486. [Link]

  • Tani, Y., et al. (2006). Enzymatic Synthesis of L-Pipecolic Acid by Δ 1 -Piperideine-2-carboxylate Reductase from Pseudomonas putida. Journal of Bioscience and Bioengineering, 101(4), 344-347. [Link]

  • Robbins, J. M., & Ellis, H. R. (2019). Investigations of two-component flavin-dependent monooxygenase systems. Methods in enzymology, 620, 399-422. [Link]

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Methodological & Application

Application Note & Protocols: 3-Fluoro-5-hydroxypicolinic Acid for Advanced Nucleic Acid Analysis by MALDI-TOF MS

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in nucleic acid analysis, genomics, and quality control of oligonucleotides.

Abstract: This document provides a detailed technical guide on the application of 3-Fluoro-5-hydroxypicolinic acid as a high-performance matrix for the analysis of nucleic acids using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). We delve into the mechanistic rationale for using a fluorinated derivative of the gold-standard 3-hydroxypicolinic acid (3-HPA), offering field-proven protocols for critical applications, including oligonucleotide quality control and Single Nucleotide Polymorphism (SNP) genotyping.

Introduction: The Pursuit of Higher Precision in Nucleic Acid Mass Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an indispensable tool for the rapid and accurate analysis of nucleic acids.[1] Its applications are vast, ranging from the essential quality control of synthetic oligonucleotides (primers and probes) to high-throughput clinical applications like genotyping and pathogen detection.[1][2] The success of any MALDI-TOF MS analysis hinges on the selection of an appropriate matrix—a crystalline compound that co-crystallizes with the analyte and mediates a "soft" ionization process upon laser irradiation.[1]

For decades, 3-hydroxypicolinic acid (3-HPA) has been the matrix of choice for DNA and RNA analysis, prized for its ability to yield intact molecular ions with minimal fragmentation, a common pitfall with other matrix types.[3] However, the quest for greater sensitivity, higher resolution, and enhanced spectral quality continues. The introduction of this compound represents a logical evolution of this trusted chemistry. Strategic fluorination of organic molecules is a known method to modulate physicochemical properties such as acidity, crystallinity, and intermolecular interactions.[4] This application note explores the theoretical advantages and practical application of this compound, a next-generation matrix designed to push the boundaries of nucleic acid analysis by MALDI-TOF MS.

Mechanistic Rationale: Why Fluorinate 3-HPA?

To appreciate the advantages of this compound, one must first understand the role of the matrix and the specific chemistry of its parent compound, 3-HPA.

The Role of the MALDI Matrix

The matrix performs three critical functions in the MALDI process:

  • Analyte Isolation: The analyte molecules are embedded within a vast excess of matrix molecules, preventing analyte aggregation and promoting the formation of single, isolated ions.

  • Energy Absorption: The matrix is a chromophore, selected to absorb energy efficiently at the specific wavelength of the MALDI laser (typically 337 nm or 355 nm).[1]

  • Soft Ionization: Upon absorbing the laser energy, the matrix vaporizes into a dense plume, carrying the analyte with it. In this plume, proton transfer reactions occur between the excited matrix and the analyte, resulting in the formation of charged analyte molecules ([M+H]⁺ or [M-H]⁻) with minimal fragmentation.[5]

The Proven Efficacy of 3-HPA

3-HPA excels as a nucleic acid matrix primarily due to its acidic nature and its ability to promote desorption while minimizing analyte fragmentation.[3][6] The ionization of oligonucleotides is believed to be dominated by the protonation and deprotonation of the nucleobases, a process that 3-HPA facilitates effectively.[5]

The Fluorination Advantage

The introduction of a highly electronegative fluorine atom to the picolinic acid backbone is hypothesized to confer several key advantages:

  • Enhanced Acidity & Proton Transfer: Fluorine is a strong electron-withdrawing group, which can increase the acidity of the matrix's hydroxyl and carboxylic acid protons. This may lead to more efficient proton transfer in the gas phase, potentially increasing ion signal intensity.

  • Improved Crystal Homogeneity: Fluorination can alter the crystal lattice structure, often leading to the formation of more uniform, microcrystalline structures.[4] This is critical for improving shot-to-shot reproducibility and eliminating the frustrating "sweet spot" hunting that can plague MALDI analysis.[7][8]

  • Reduced Fragmentation: By fine-tuning the energy absorption and transfer properties, a fluorinated matrix can provide an even "softer" ionization event. This further minimizes metastable decay, preserving the integrity of the nucleic acid and leading to sharper, higher-resolution peaks.[9]

The logical flow from matrix selection to data acquisition is a critical, self-validating system.

cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_ms MALDI-TOF MS Analysis Analyte Nucleic Acid Analyte (Oligo, PCR Product) Desalt Desalting (Critical Step) Analyte->Desalt Mix Mix Analyte & Matrix Desalt->Mix Matrix 3-Fluoro-5-HPA + Additive (e.g., DAC) Matrix->Mix Spot Apply to MALDI Target Mix->Spot Crystallize Co-crystallization (Air Dry) Spot->Crystallize Laser Laser Irradiation (e.g., 337 nm) Crystallize->Laser Ionize Desorption & Ionization Laser->Ionize Accelerate Ion Acceleration Ionize->Accelerate TOF Time-of-Flight (Mass Separation) Accelerate->TOF Detect Detection TOF->Detect Data Data Acquisition (Mass Spectrum) Detect->Data

Fig. 1: General workflow for nucleic acid analysis using MALDI-TOF MS.

Comparative Performance Characteristics

The following table summarizes the expected performance enhancements of this compound compared to the conventional 3-HPA matrix, based on the mechanistic rationale.

ParameterStandard 3-HPAThis compound (Expected) Causality of Improvement
Signal-to-Noise Ratio Good to ExcellentExcellent to Superior Enhanced ionization efficiency due to modulated electronic properties.
Mass Resolution GoodExcellent Reduced metastable decay and more focused ion packets from homogeneous crystals.[9]
Reproducibility Variable; spot-dependentHigh Uniform crystal formation minimizes "hot spot" effects.[8]
Salt Adduct Tolerance Low to ModerateModerate Improved crystal structure may better exclude alkali metal salts.
Analyte Fragmentation MinimalVery Minimal to None "Softer" energy transfer characteristics imparted by the fluoro group.

Protocols for Key Applications

Application 1: Quality Control of Synthetic Oligonucleotides

Objective: To rapidly verify the molecular weight and assess the purity of synthetic DNA/RNA oligonucleotides, identifying the full-length product and any synthesis failure sequences (e.g., n-1).

Protocol:

  • Reagent Preparation:

    • Additive Solution (1 mg/mL Diammonium Citrate - DAC): Dissolve 10 mg of diammonium citrate (DAC) in 10 mL of nuclease-free water. Vortex to mix. This solution helps suppress sodium and potassium adducts, leading to cleaner spectra.[10][11]

    • Matrix Solution (15 mg/mL): Dissolve 15 mg of this compound in 1 mL of the 1 mg/mL DAC solution.[11] Vortex thoroughly. The solution should be prepared fresh daily for optimal performance.

  • Sample Preparation:

    • Dilute the oligonucleotide stock to a working concentration of approximately 10-20 µM (or ~500 fmol/µL) in nuclease-free water.[11]

    • Crucial Step - Desalting: Synthetic oligonucleotides are often delivered with significant salt contamination. Desalting is mandatory. Use a suitable method such as C18 ZipTips or ammonium-loaded cation exchange beads.[12]

  • MALDI Target Spotting (Dried-Droplet Method):

    • Pipette 1.0 µL of the matrix solution onto the designated spot on the MALDI target plate.

    • Allow the spot to air dry completely at room temperature (~5-10 minutes). A thin, uniform crystalline film should be visible.

    • Carefully pipette 1.0 µL of the desalted oligonucleotide sample directly onto the dried matrix spot.[11]

    • Allow the sample spot to air dry completely.

  • MALDI-TOF MS Acquisition:

    • Instrument Mode: Linear Negative Ion Mode. The negative mode is preferred for nucleic acids as it detects the negatively charged phosphate backbone ([M-H]⁻). Linear mode is generally better for analytes >5 kDa as it improves ion transmission.

    • Laser Wavelength: 337 nm (N₂ laser) or 355 nm (Nd:YAG laser).

    • Mass Range: Set appropriately to bracket the expected mass of the oligonucleotide.

    • Data Acquisition: Acquire spectra by averaging 100-200 laser shots per spot.

  • Data Interpretation:

    • The primary peak in the spectrum should correspond to the calculated molecular weight of the full-length oligonucleotide.

    • Look for smaller peaks at lower masses, which may correspond to n-1, n-2, or other failure products from the synthesis. The mass difference between these peaks and the main peak can confirm the loss of specific nucleotides.

Application 2: High-Throughput SNP Genotyping

Objective: To accurately determine the allele(s) at a specific SNP locus using a primer extension assay followed by MALDI-TOF MS analysis.

cluster_pre Upstream Processing cluster_ext Primer Extension cluster_ms MALDI Analysis gDNA Genomic DNA PCR PCR Amplification of Target Region gDNA->PCR Cleanup SAP/ExoI Cleanup (Remove dNTPs/Primers) PCR->Cleanup Extension Single-Base Extension Rxn (with ddNTPs) Cleanup->Extension Desalt Reaction Desalting (Cation Exchange Resin) Extension->Desalt Spotting Spot with 3-Fluoro-5-HPA Desalt->Spotting MS MALDI-TOF MS Spotting->MS Result Genotype Call (Based on Mass) MS->Result

Fig. 2: Workflow for SNP genotyping by primer extension and MALDI-TOF MS.

Protocol:

  • Upstream Workflow (Pre-MALDI):

    • PCR Amplification: Amplify the genomic region containing the SNP of interest using standard PCR protocols.

    • PCR Product Cleanup: After amplification, it is essential to remove unincorporated dNTPs and the original PCR primers. A common method is enzymatic cleanup with Shrimp Alkaline Phosphatase (SAP) and Exonuclease I (ExoI).

  • Single-Base Primer Extension Reaction:

    • Set up the extension reaction containing the cleaned PCR product (template), a primer designed to anneal immediately adjacent to the SNP site, a suitable DNA polymerase, and a mixture of the four dideoxynucleoside triphosphates (ddNTPs).

    • Perform thermal cycling to extend the primer by a single base, determined by the template sequence at the SNP site.

  • Post-Extension Desalting:

    • This is the most critical step for successful analysis. The high salt content of the extension reaction buffer must be removed.

    • Add a small amount (~50 mg) of ammonium-activated cation-exchange resin beads to the reaction mixture.[13] Mix gently and centrifuge to pellet the beads. The supernatant now contains the desalted extension products.

  • MALDI Analysis:

    • Prepare the this compound matrix solution and spot the MALDI target as described in Application 1 .

    • Use the desalted supernatant from the previous step as the analyte.

    • Acquire data in Linear Negative Ion Mode.

  • Data Interpretation:

    • The resulting spectrum will show a peak corresponding to the mass of the unextended primer.

    • One or two additional peaks will be present, corresponding to the primer extended by a single ddNTP.

    • Homozygous Sample: A single extended peak will be observed (e.g., primer + ddG).

    • Heterozygous Sample: Two extended peaks will be observed (e.g., primer + ddG and primer + ddA).

    • The precise mass difference between the unextended and extended primer(s) unambiguously identifies the incorporated base(s), thus revealing the genotype.

Conclusion and Future Outlook

This compound stands as a promising next-generation matrix for the high-performance analysis of nucleic acids. By leveraging the principles of fluorine chemistry, this matrix is engineered to provide superior spectral quality, higher resolution, and greater reproducibility compared to its non-fluorinated predecessor. The protocols detailed herein provide a robust framework for its immediate implementation in both routine quality control and advanced genomic research. As the demand for accuracy and throughput in nucleic acid analysis continues to grow, advanced tools like this compound will be paramount in enabling new discoveries and diagnostic capabilities.

References

  • Current Protocols in Nucleic Acid Chemistry. (n.d.). Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. John Wiley & Sons, Inc. [Link]

  • Mayer, M., et al. (2023). Optimization of MALDI Matrices and Their Preparation for the MALDI‐TOF MS Analysis of Oligonucleotides. Mass Spectrometry Letters. [Link]

  • Galaev, I. Y., & Mattes, B. (2004). Analysis and sequencing of nucleic acids by matrix-assisted laser desorption/ionisation mass spectrometry. Spectroscopy Europe. [Link]

  • Meng, Z., et al. (2001). Sugar additives for MALDI matrices improve signal allowing the smallest nucleotide change (A:T) in a DNA sequence to be resolved. Nucleic Acids Research, 29(20), 4264–4271. [Link]

  • Bruker. (n.d.). Automated High-Throughput Oligo QC: From Automated Sample Preparation to MALDI Spectra Assessment. Bruker Corporation. [Link]

  • Tang, K., et al. (2000). Ionization mechanism of oligonucleotides in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 35(4), 458–467. [Link]

  • Zhu, Y. F., & Taranenko, N. I. (1996). Improvement of the MALDI-TOF Analysis of DNA with Thin-Layer Matrix Preparation. Rapid Communications in Mass Spectrometry, 10(12), 1581-1586. [Link]

  • Montaudo, G., et al. (2006). Fluorinated matrix approach for the characterization of hydrophobic perfluoropolyethers by matrix-assisted laser desorption/ionization time-of-flight MS. Journal of the American Society for Mass Spectrometry, 17(2), 177–187. [Link]

  • Kirpekar, F., et al. (2000). Matrix-induced fragmentation of P3'-N5' phosphoramidate-containing DNA: high-throughput MALDI-TOF analysis of genomic sequence polymorphisms. Nucleic Acids Research, 28(14), E70. [Link]

  • U.S. Food and Drug Administration. (2023). Nucleic Acid Based Tests. FDA. [Link]

  • Wu, K. J., et al. (1994). Analysis of Oligonucleotides by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Analytical Chemistry, 66(10), 1637-1645. [Link]

  • ResearchGate. (2014). Which matrix is better for detecting the molecular weight of DNA by MALDI-MS?. [Link]

  • Tang, K., et al. (1995). Improvement of the MALDI-TOF analysis of DNA with thin-layer matrix preparation. Rapid Communications in Mass Spectrometry, 9(8), 725-730. [Link]

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The Synthetic Versatility of 3-Fluoro-5-hydroxypicolinic Acid: A Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Fluorinated Heterocycle

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing next-generation pharmaceuticals and agrochemicals. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 3-Fluoro-5-hydroxypicolinic acid is an emerging building block that combines the desirable attributes of a picolinic acid moiety with the strategic placement of both a fluorine atom and a hydroxyl group. While direct, peer-reviewed applications in complex syntheses are still nascent, the known reactivity of its structural components allows for a predictive exploration of its utility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, complete with detailed protocols based on well-established chemistry of analogous compounds.

The picolinic acid framework itself is a privileged structure, known for its ability to act as a bidentate chelating ligand and a versatile synthetic handle. The addition of a hydroxyl group provides a site for further functionalization, such as etherification or participation in condensation reactions. The C-3 fluorine atom, with its strong electron-withdrawing nature, is expected to modulate the acidity of the carboxylic acid and the nucleophilicity of the pyridine nitrogen, offering unique reactivity profiles compared to its non-fluorinated counterpart.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is critical for predicting its behavior in a reaction. Below is a summary of key physicochemical parameters for this compound and its parent compound, 3-hydroxypicolinic acid. The values for the fluorinated compound are predicted based on computational models, providing a valuable starting point for experimental design.[1]

Property3-Hydroxypicolinic AcidThis compound (Predicted)Causality of Fluorine Substitution
Molecular Weight139.11 g/mol 157.10 g/mol Addition of a fluorine atom.
pKa (Carboxylic Acid)~1.14[2]< 1.0The electron-withdrawing fluorine atom increases the acidity of the carboxylic acid.[3]
pKa (Pyridinium Ion)~5.2 (Pyridine parent)< 5.0The fluorine atom decreases the basicity of the pyridine nitrogen.[4]
LogP~0.6~0.8-1.0Fluorine substitution generally increases lipophilicity.
UV λmax~310 nmExpected to be similar, with potential minor shifts.The core chromophore remains the same.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups: the carboxylic acid, the hydroxyl group, and the fluorinated pyridine ring.

Reactivity_of_3-Fluoro-5-hydroxypicolinic_acid cluster_reactions Potential Reactions main This compound amide Amide Coupling main->amide -COOH group ester Esterification main->ester -COOH group suzuki Suzuki Coupling (after derivatization) main->suzuki Pyridine Ring ether O-Alkylation / O-Arylation main->ether -OH group maldi MALDI Matrix main->maldi UV absorption & proton donation ligand Ligand for Catalysis main->ligand N,O-chelation

Caption: Key reactive sites and potential applications.

The carboxylic acid at the C-2 position is readily activated for amide bond formation and esterification . Standard coupling reagents such as HATU, HOBt/EDC, or conversion to the acid chloride with thionyl chloride or oxalyl chloride are expected to proceed efficiently.[5][6][7] The electron-withdrawing effect of the fluorine atom may increase the susceptibility of the carbonyl carbon to nucleophilic attack.

The hydroxyl group at the C-5 position offers a handle for O-alkylation or O-arylation reactions, allowing for the introduction of additional diversity. Standard Williamson ether synthesis conditions would likely be effective.

The pyridine ring itself, while deactivated by the fluorine atom, can participate in cross-coupling reactions . Derivatization of the other positions, for instance through halogenation, would open the door to powerful C-C and C-N bond-forming reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[8] The fluorine atom can also act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under certain conditions, particularly if the ring is further activated.[8][9]

Application Note I: A Versatile Building Block for Bioactive Molecules

Rationale and Field-Proven Insights

The incorporation of fluorinated picolinic acid derivatives is a validated strategy in the synthesis of high-value agrochemicals and pharmaceuticals.[10] For instance, the synthesis of 4-alkoxy-3-hydroxypicolinic acids, which are key intermediates for certain herbicides, demonstrates the industrial relevance of this scaffold.[11][12] this compound serves as a strategic precursor for creating novel analogs of these compounds, where the C-5 hydroxyl group can be derivatized to explore structure-activity relationships.

Experimental Protocol: Amide Coupling with a Primary Amine

This protocol details a standard procedure for the synthesis of an amide derivative, a common transformation in drug discovery. The choice of HATU as a coupling reagent is based on its high efficiency and mild reaction conditions, which are compatible with the potentially sensitive functional groups of the substrate.[7]

Workflow Diagram:

Amide_Coupling_Workflow start Dissolve this compound and amine in DMF add_base Add DIPEA start->add_base add_coupling Add HATU add_base->add_coupling react Stir at room temperature (2-12 h) add_coupling->react monitor Monitor by LC-MS react->monitor workup Aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize product purify->end

Caption: Workflow for amide coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Base Addition: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir for 5 minutes at room temperature. The base is crucial to deprotonate the carboxylic acid and the amine hydrochloride if it is used as a salt.

  • Coupling Agent Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) portion-wise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic and basic washes remove unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Application Note II: A Chelating Ligand for Homogeneous Catalysis

Rationale and Field-Proven Insights

Picolinic acid derivatives are excellent N,O-bidentate ligands that can stabilize a variety of transition metals, including palladium and copper.[13][14][15] The resulting metal complexes have shown high efficacy in a range of catalytic reactions, such as C-H activation and cross-coupling.[13][14][16] The electronic properties of the this compound ligand can be fine-tuned by the deprotonation state of the hydroxyl group, potentially influencing the catalytic activity and selectivity of the metal center. The fluorine atom's electron-withdrawing nature can enhance the stability of the complex.

Experimental Protocol: In-Situ Preparation of a Palladium(II) Catalyst for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the use of this compound as a ligand in a representative Suzuki-Miyaura cross-coupling reaction. The in-situ formation of the catalyst simplifies the experimental setup.

Workflow Diagram:

Suzuki_Coupling_Workflow start Combine Aryl Halide, Boronic Acid, Pd(OAc)₂, and Ligand in a flask add_solvent Add solvent (e.g., Toluene/H₂O) start->add_solvent add_base Add base (e.g., K₂CO₃) add_solvent->add_base degas Degas the mixture add_base->degas react Heat to reflux (e.g., 100 °C) degas->react monitor Monitor by GC-MS or LC-MS react->monitor workup Aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize product purify->end

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), the boronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and this compound (4 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v), followed by the addition of a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to isolate the biaryl product.

  • Characterization: Analyze the purified product by NMR and mass spectrometry to confirm its identity and purity.

Application Note III: A Novel Matrix for MALDI Mass Spectrometry

Rationale and Field-Proven Insights

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of large biomolecules. The choice of matrix is critical for successful ionization. 3-Hydroxypicolinic acid (3-HPA) is a well-established and highly effective matrix, particularly for the analysis of oligonucleotides.[17][18][19] The rationale for its effectiveness lies in its strong UV absorption at the wavelength of the nitrogen laser (337 nm) and its ability to co-crystallize with and gently ionize the analyte. This compound, as a close analog, is a promising candidate for a novel MALDI matrix. The fluorine substituent may subtly alter its sublimation properties and acidity, potentially leading to improved performance, such as reduced fragmentation or enhanced signal intensity for specific classes of analytes.

Experimental Protocol: Dried-Droplet Sample Preparation for Oligonucleotide Analysis

This is a standard protocol for preparing a sample for MALDI-TOF MS analysis of an oligonucleotide using a 3-HPA-type matrix.[20]

Workflow Diagram:

MALDI_Prep_Workflow start Prepare Matrix Solution (e.g., 50 mg/mL in 50:50 ACN:H₂O) mix Mix Matrix and Analyte (e.g., 1:1 v/v) start->mix prepare_analyte Prepare Analyte Solution (e.g., 10 pmol/µL in H₂O) prepare_analyte->mix spot Spot 1 µL of mixture onto MALDI target plate mix->spot dry Allow to air dry at room temperature spot->dry analyze Analyze by MALDI-TOF MS dry->analyze

Caption: Workflow for MALDI sample preparation.

Step-by-Step Methodology:

  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a 1:1 (v/v) mixture of acetonitrile and deionized water. A typical starting concentration is 50 mg/mL. For oligonucleotide analysis, it is often beneficial to include an additive such as ammonium citrate (e.g., to a final concentration of 0.07 M) to minimize sodium and potassium adducts.[20]

  • Analyte Solution Preparation: Dissolve the oligonucleotide sample in deionized water to a final concentration of approximately 10 pmol/µL.

  • Mixing: In a microcentrifuge tube, mix the matrix solution and the analyte solution in a 1:1 volume ratio (e.g., 1 µL of matrix solution and 1 µL of analyte solution). Vortex briefly to ensure homogeneity.

  • Spotting: Pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate.

  • Crystallization: Allow the droplet to air-dry completely at room temperature. This process, known as the dried-droplet method, results in the co-crystallization of the matrix and the analyte.

  • Analysis: Insert the target plate into the MALDI-TOF mass spectrometer and acquire the mass spectrum according to the instrument's standard operating procedure.

Conclusion

While this compound is a relatively unexplored building block, its constituent functional groups and the predictable effects of fluorine substitution point to a wide range of potential applications in organic synthesis. From serving as a versatile precursor for bioactive molecules in medicinal and agrochemical research to acting as a tunable ligand in catalysis and a novel matrix in mass spectrometry, this compound represents a valuable addition to the synthetic chemist's toolbox. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers looking to harness the unique properties of this promising fluorinated heterocycle.

References

  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. (2026).
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
  • Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids.
  • Assessing the Cooperating Ability of 6-Hydroxypicolinic Acid and Pyridyl-Amide Ligands in Palladium-Mediated CH Activ
  • Theoretical pKa calculations of substituted pyridines.
  • Bruker Guide to MALDI Sample Prepar
  • 3-Hydroxypicolinic acid | 874-24-8. ChemicalBook.
  • Matrix Guide to Sample Prepar
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Royal Society of Chemistry.
  • Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University.
  • A tautomeric ligand enables directed C‒H hydroxyl
  • MALDI-Matrices: Properties and Requirements • Sample Preparation Techniques • Matrix Applications.
  • Replacement of the carboxylic acid function with fluorine.
  • The reductive cleavage of picolinic amides. David Spring's group.
  • Assessing the Cooperating Ability of 6‐Hydroxypicolinic Acid and Pyridyl‐Amide Ligands in Palladium‐Mediated C−H Activation.
  • PROCESS FOR THE PREPARATION OF 4-ALKOXY-3-HYDROXYPICOLINIC ACIDS.
  • Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Developing an assay using MALDI-TOF MS. University of Washington.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
  • Prediction of physicochemical properties. PubMed.
  • Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Organic Process Research & Development.
  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Matrix Recipes. Harvard Center for Mass Spectrometry.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
  • Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. Organic Process Research & Development.
  • Values of parameters characterizing physicochemical properties...
  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC.
  • How does one calculate Pka value for Pyridinium by using pka value of pyridine?.
  • Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid.
  • Prediction of Physicochemical Properties.
  • An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phtalimidine.
  • Synthetic method of 3,4-substituted 2-picolinic acid.

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Application Notes & Protocols: The Strategic Use of 3-Fluoro-5-hydroxypicolinic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Picolinates in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and modulate pKa, thereby addressing many of the challenges encountered in drug development.[1] Within this context, fluorinated heterocyclic compounds, particularly substituted pyridines, have emerged as privileged structures in a multitude of therapeutic areas.

3-Fluoro-5-hydroxypicolinic acid is a bespoke building block that offers medicinal chemists a trifunctionalized scaffold, combining the directing effects and metabolic blocking potential of a fluorine atom with the reactive handles of a carboxylic acid and a hydroxyl group.[2] This unique arrangement allows for multi-directional synthesis and the generation of complex molecular architectures, making it an increasingly valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs). These notes provide an in-depth guide to the properties, synthesis, and key applications of this compound, complete with detailed protocols for its utilization in the preparation of advanced pharmaceutical intermediates.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safe handling requirements of any chemical intermediate is a prerequisite for its effective and safe use in a laboratory setting.

Data Presentation: Properties of this compound and Related Analogues

PropertyThis compound3-Hydroxypicolinic acid3-Fluoro-5-methoxypicolinic acid
CAS Number 1256806-53-7874-24-81227511-52-5
Molecular Formula C6H4FNO3C6H5NO3C7H6FNO3
Molecular Weight 157.10 g/mol 139.11 g/mol 171.13 g/mol [3]
Appearance Off-white to light yellow solid (predicted)Light yellow needlesNot specified
Melting Point Not specified213-218 °C[4]Not specified
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.Soluble in water (partially), acetonitrile (slightly), DMSO (slightly)Not specified
Storage Store in a cool, dry place, away from strong oxidizing agents. Inert atmosphere recommended.Keep in dark place, Sealed in dry, Room Temperature[5]Sealed in dry, 2-8°C[3]

Safety & Handling:

While specific safety data for this compound is not extensively published, data from the closely related 3-hydroxypicolinic acid can be used for initial guidance.

  • Hazard Classification: Based on analogous compounds, it should be treated as harmful if swallowed or inhaled, and capable of causing skin and serious eye irritation.[4][5]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Pathways and Core Reactivity

The utility of this compound stems from the orthogonal reactivity of its three functional groups. The carboxylic acid is primed for amide bond formation, esterification, or reduction. The hydroxyl group can be alkylated, acylated, or used as a directing group in further aromatic substitutions. The pyridine ring itself can undergo various transformations, with the fluorine atom influencing the regioselectivity of these reactions.

Diagram: Logical Workflow for Utilizing this compound

G cluster_start Starting Material cluster_reactions Key Transformations cluster_intermediates Pharmaceutical Intermediates A This compound B Amide Coupling (e.g., with R-NH2) A->B HATU, DIPEA C O-Alkylation (e.g., with R-X) A->C K2CO3, R-X D Esterification (e.g., with R-OH) A->D H+, R-OH E N-Substituted Amide Intermediate B->E F O-Substituted Ether Intermediate C->F G Ester Intermediate D->G

Caption: Key reaction pathways for this compound.

Application Protocol: Synthesis of a N-Aryl Picolinamide Intermediate

This protocol details a representative synthetic application of this compound: the formation of an N-aryl picolinamide. This class of compounds is prevalent in pharmaceutical research, often serving as a core scaffold in enzyme inhibitors and receptor modulators.

Objective: To synthesize N-(4-methoxyphenyl)-3-fluoro-5-hydroxypicolinamide, a representative pharmaceutical intermediate, via a HATU-mediated amide coupling reaction.

Rationale for Method Selection:

The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is standard practice in contemporary pharmaceutical synthesis for several reasons:

  • High Efficiency: HATU promotes rapid and high-yielding amide bond formation under mild conditions.[6]

  • Low Racemization: For chiral amines or acids, HATU-based couplings are known to minimize epimerization.

  • Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines, including those with steric hindrance or challenging electronic properties.[6]

  • Ease of Workup: The byproducts are generally water-soluble, facilitating purification of the desired amide.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid. The volume should be sufficient to create a stirrable solution (e.g., ~0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add p-anisidine (1.05 eq), followed by HATU (1.1 eq).

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture at room temperature. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and residual DMF.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(4-methoxyphenyl)-3-fluoro-5-hydroxypicolinamide can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

  • Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS) to confirm its identity and purity.

Diagram: Experimental Workflow for Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid in Anhydrous DMF B Add Amine & HATU A->B C Add DIPEA B->C D Stir at RT & Monitor (TLC/LCMS) C->D E Quench & Extract with EtOAc/NaHCO3 D->E F Dry (MgSO4) & Concentrate E->F G Purify (Chromatography) F->G H Final Product G->H

Sources

Application Notes and Protocols: 3-Fluoro-5-hydroxypicolinic Acid for Enhanced MALDI-MS Analysis of Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Role of Post-Translational Modifications and the Analytical Challenge

Post-translational modifications (PTMs) are pivotal to cellular function, acting as molecular switches that regulate protein activity, localization, and interaction networks. The study of PTMs is fundamental to understanding complex biological processes and is a cornerstone of drug discovery and development.[1] However, the analysis of these modifications presents a significant analytical challenge. PTMs are often substoichiometric and labile, making their detection and characterization by mass spectrometry (MS) a complex task.

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of biomolecules, including peptides and proteins.[2][3] The choice of the matrix, a crystallizing compound that co-precipitates with the analyte, is critical for a successful MALDI-MS experiment.[2][4] The matrix absorbs the laser energy, facilitating the soft ionization of the analyte molecules. For the sensitive and specific analysis of PTMs, particularly labile modifications like phosphorylation, the ideal matrix should promote analyte ionization while minimizing fragmentation and signal suppression.

3-Fluoro-5-hydroxypicolinic Acid (3,5-FHPA): A Novel Matrix for PTM Analysis

While 3-hydroxypicolinic acid (3-HPA) is a well-established matrix for the analysis of oligonucleotides and nucleic acids, its fluorinated analog, this compound (3,5-FHPA), presents promising, albeit less documented, potential for the analysis of PTMs.[5][6] The introduction of a fluorine atom and an additional hydroxyl group to the picolinic acid scaffold can be hypothesized to enhance its properties as a MALDI matrix for PTM analysis in several ways:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the hydroxyl groups, facilitating proton transfer to the analyte and enhancing ionization efficiency, particularly for peptides.

  • Improved Crystal Formation: The altered electronic and steric properties of 3,5-FHPA may lead to the formation of a more homogenous and finer crystalline matrix, which is crucial for shot-to-shot reproducibility and improved spectral quality.[3]

  • Enhanced Analyte Incorporation: The polarity imparted by the additional hydroxyl group could improve the incorporation of hydrophilic analytes, such as phosphopeptides, into the matrix crystal lattice. This is a significant advantage as hydrophilic phosphopeptides can be challenging to analyze with conventional matrices.[7]

  • Reduced Fragmentation: A "softer" ionization process, potentially facilitated by the unique properties of 3,5-FHPA, could lead to reduced in-source decay and fragmentation of labile PTMs like phosphorylation, preserving the intact modified peptide for accurate mass determination.

Experimental Workflow for PTM Analysis using 3,5-FHPA

The following diagram illustrates a general workflow for the analysis of PTMs using 3,5-FHPA as a MALDI matrix.

MALDI-MS Workflow for PTM Analysis cluster_0 Sample Preparation cluster_1 MALDI Plate Spotting cluster_2 Data Acquisition & Analysis Protein Extraction Protein Extraction Enzymatic Digestion Enzymatic Digestion Protein Extraction->Enzymatic Digestion e.g., Trypsin PTM Enrichment (Optional) PTM Enrichment (Optional) Enzymatic Digestion->PTM Enrichment (Optional) e.g., IMAC, TiO2 Desalting & Purification Desalting & Purification PTM Enrichment (Optional)->Desalting & Purification e.g., C18 ZipTip Mix with 3,5-FHPA Matrix Mix with 3,5-FHPA Matrix Desalting & Purification->Mix with 3,5-FHPA Matrix Spot on MALDI Target Spot on MALDI Target Mix with 3,5-FHPA Matrix->Spot on MALDI Target MALDI-TOF MS Analysis MALDI-TOF MS Analysis Spot on MALDI Target->MALDI-TOF MS Analysis Data Processing & PTM Identification Data Processing & PTM Identification MALDI-TOF MS Analysis->Data Processing & PTM Identification

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Crystal Formation in 3-Fluoro-5-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-5-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this valuable compound. As a substituted picolinic acid, its unique electronic and steric properties—stemming from the electron-withdrawing fluorine atom and the hydrogen-bonding capable hydroxyl group—present specific challenges and opportunities in developing a robust crystallization protocol. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you achieve high-purity, crystalline material consistently.

Section 1: Foundational Knowledge - Understanding the Molecule

Before troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these directly govern its behavior in solution.

Q: What are the key structural features of this compound that influence its crystallization?

A: The crystallization behavior of this molecule is dominated by three functional groups on its pyridine ring:

  • Carboxylic Acid (-COOH): This primary acidic group is a strong hydrogen bond donor and acceptor, promoting self-assembly. Its pKa is lowered by the adjacent electronegative pyridine nitrogen.

  • Pyridine Nitrogen: This basic site can be protonated. The molecule is amphoteric, meaning its net charge and solubility are highly dependent on the solution's pH.[1] Crystallization is often most successful near the isoelectric point (pI), where the molecule is in its neutral or zwitterionic form and typically exhibits minimum solubility.[2][3]

  • Hydroxyl Group (-OH): A potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its ability to interact with polar solvents.

  • Fluorine Atom (-F): A strong electron-withdrawing group that influences the acidity of the carboxylic acid and the basicity of the pyridine nitrogen. It also participates in weaker intermolecular interactions.

These features necessitate careful control over solvent polarity and, most critically, the pH of the crystallization medium.

Table 1: Physicochemical Properties of this compound and Related Compounds
PropertyThis compound (Estimate)3-Hydroxypicolinic AcidPicolinic Acid
Molecular Formula C₆H₄FNO₃C₆H₅NO₃[4]C₆H₅NO₂
Molecular Weight 157.10 g/mol 139.11 g/mol [4][5]123.11 g/mol
Appearance White to off-white solidLight yellow needles[6]White to tan crystals
Melting Point ~180-200 °C (decomposes)208 - 212 °C[5][6]136-138 °C
Solubility Expected to be soluble in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). Low solubility in non-polar solvents.Soluble in water (2.5 g/100 mL)[7]Highly soluble in water and ethanol; sparingly soluble in acetonitrile.[2][8]

Section 2: Common Crystallization Problems & Solutions

This section addresses the most frequent issues encountered during the crystallization of this compound.

Q1: My compound is fully dissolved but won't crystallize, even after cooling. What are the first steps?

A: This indicates that the solution is not supersaturated, or that nucleation is kinetically hindered. The goal is to gently push the system toward nucleation without causing it to "crash out" as an amorphous solid.[9]

  • Causality: For crystallization to occur, the concentration of the solute must exceed its equilibrium solubility (supersaturation). If the concentration is at or below the solubility limit at a given temperature, it will remain in solution.

  • Troubleshooting Protocol:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites.[9]

      • Seeding: If available, add a single, tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[9]

    • Increase Supersaturation:

      • Solvent Evaporation: If induction fails, gently warm the solution and boil off a small portion of the solvent (10-15%) to increase the concentration. Allow it to cool slowly again.[9]

      • Reduce Temperature: If cooling to room temperature is insufficient, place the flask in an ice bath, and then a freezer if necessary, to further decrease solubility. Ensure cooling is gradual to prevent rapid precipitation.[9]

Q2: My compound "oiled out" instead of forming crystals. Why did this happen and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is a common problem for compounds with strong hydrogen bonding capabilities and when impurities are present.

  • Causality: This typically happens under two conditions: (1) The boiling point of the solvent is higher than the melting point of the solute-impurity mixture, causing it to melt before it can crystallize. (2) The concentration of the solute is so high that the solution becomes supersaturated above the compound's melting point.

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Warm the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the supersaturation level upon cooling.[9]

    • Lower the Crystallization Temperature: Switch to a solvent system with a lower boiling point. For example, if you are using DMF, consider switching to ethanol or an ethanol/water mixture.

    • Change Solvent System: The high polarity of this compound may lead to very strong solute-solvent interactions. Try a less polar solvent or an anti-solvent approach (see Protocol 4).

Q3: The crystals formed too quickly and look like a fine powder or precipitate. How can I get larger, purer crystals?

A: Rapid precipitation, or "crashing out," traps impurities within the crystal lattice and leads to a poorly-defined solid form.[10] The goal is to slow down the crystallization process to allow for orderly lattice formation.

  • Causality: Crystal growth is a thermodynamic process. Slow cooling allows molecules to arrange themselves into the most stable, lowest-energy crystal lattice. Rapid cooling forces solidification so quickly that this precise arrangement cannot occur, leading to small, impure crystals or an amorphous solid.

  • Troubleshooting Protocol:

    • Reduce the Cooling Rate: Insulate the crystallization vessel. After heating to dissolve, leave the flask in the heating mantle (turned off) or wrap it in glass wool or foil to ensure it cools to room temperature over several hours.

    • Increase Solvent Volume: Re-dissolve the solid in the minimum amount of hot solvent, then add an additional 5-10% of hot solvent. This slightly reduces the supersaturation level, demanding a lower temperature to be reached before crystallization begins, thereby slowing the process.[9]

    • Use a Water Bath: Place the flask in a beaker of hot water and allow the entire system to cool to room temperature together. This provides excellent thermal mass and ensures a very slow cooling rate.

Q4: My final crystal yield is very low. Where did my product go?

A: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor (the solvent after filtration).[9]

  • Causality: The yield is determined by the difference in solubility of your compound at high and low temperatures. If the compound is still significantly soluble at the final, cold temperature, or if too much solvent was used initially, a large fraction will remain in solution.

  • Troubleshooting Protocol:

    • Minimize Solvent Volume: During the initial dissolution, add the hot solvent portion-wise, ensuring you are using only the absolute minimum required to fully dissolve the solid.

    • Ensure Complete Cooling: Make sure the crystallization mixture has reached its final low temperature (e.g., in an ice bath) for at least 20-30 minutes before filtration to maximize precipitation.

    • Recover a Second Crop: Do not discard the mother liquor. Concentrate it by boiling off about half the solvent volume and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.[9]

    • Check for Losses During Transfers: If you performed a hot filtration to remove impurities, ensure you pre-heated the funnel and filter paper to prevent premature crystallization and loss of product on the filter.

Section 3: Advanced Protocols & Methodologies

For persistent issues, a more systematic approach to optimizing the crystallization conditions is required.

Protocol 1: Systematic Solvent Screening

The choice of solvent is the most critical parameter in crystallization. An ideal solvent will dissolve the compound completely when hot but very poorly when cold.

  • Preparation: Place ~20 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from Table 2 dropwise at room temperature, vortexing after each drop, until the solid dissolves or a total of 1 mL is added. Note the solubility at room temperature.

  • Heating: If the solid did not dissolve at room temperature, gently heat the test tube in a sand bath or water bath to the boiling point of the solvent. Continue adding the solvent dropwise until the solid fully dissolves. Note the solubility when hot.

  • Cooling: Allow the tubes that required heating to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: The best solvent is one in which the compound was sparingly soluble at room temperature, fully soluble at boiling, and formed a large amount of high-quality crystals upon cooling. If no single solvent works, try binary (mixed) solvent systems (e.g., Ethanol/Water, Acetone/Hexane).

Table 2: Recommended Solvents for Screening
SolventTypeBoiling Point (°C)PolarityRationale
WaterPolar Protic100HighGood solvent for picolinic acids, but may require an anti-solvent due to high solubility.[2][11]
EthanolPolar Protic78Medium-HighOften a good balance of dissolving power for polar compounds.[2][8]
IsopropanolPolar Protic82MediumLess polar than ethanol, may provide a better solubility gradient.
AcetonitrilePolar Aprotic82Medium-HighPicolinic acid has low solubility in ACN, making it a good candidate.[2][8][12]
AcetonePolar Aprotic56MediumGood solvent for many organic acids, lower boiling point can prevent oiling out.
Ethyl AcetateModerately Polar77Medium-LowMay be a good anti-solvent when paired with a more polar solvent.
Protocol 2: pH-Controlled Crystallization

For amphoteric molecules, adjusting the pH to the isoelectric point (pI) dramatically reduces aqueous solubility and can be a powerful tool to induce crystallization.

  • Dissolution: Dissolve the crude this compound in a dilute aqueous base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid and form the highly soluble sodium salt. Use the minimum volume necessary.

  • Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.

  • Acidification: While stirring vigorously, slowly add a dilute acid (e.g., 0.1 M HCl) dropwise to the solution.

  • Observation: As the pH approaches the pI, the neutral/zwitterionic form of the molecule will become less soluble and begin to precipitate. Monitor the pH with a calibrated meter or pH paper.

  • Crystallization: The point of maximum precipitation is the optimal pH for crystallization. Stop adding acid at this point and allow the mixture to stand, then cool to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with cold water to remove salts, and dry thoroughly.

Protocol 3: Cooling Crystallization Workflow

This is the standard method for compounds with a steep solubility curve.

  • Dissolution: In an Erlenmeyer flask, add the chosen solvent to the crude solid. Heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Saturation: Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): To remove charcoal or insoluble impurities, filter the hot solution quickly through a pre-heated filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[10][13]

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for at least 20 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and air-dry.

Protocol 4: Anti-Solvent Crystallization Workflow

This method is effective for compounds that are highly soluble in one solvent but poorly soluble in another.[13][14][15]

  • Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (the anti-solvent, in which the compound is insoluble) dropwise.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Re-dissolution: Add a few drops of the "good" solvent to just re-dissolve the precipitate and clarify the solution.

  • Crystal Growth: Cover the flask and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or slow diffusion will lead to gradual crystal growth. Alternatively, the solution can be slowly cooled.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Section 4: Visual Guides & Workflows

Troubleshooting Crystallization

G start Start Crystallization (Cooling Saturated Solution) q1 Do Crystals Form? start->q1 a1_yes High Quality Crystals Formed q1->a1_yes Yes a1_no No Crystals / Oiling Out / Fine Powder q1->a1_no No end_success Process Complete a1_yes->end_success q2 What is the issue? a1_no->q2 issue1 No Crystals Formed q2->issue1 issue2 Compound Oiled Out q2->issue2 issue3 Fine Powder Precipitated q2->issue3 sol1 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume issue1->sol1 sol2 1. Re-heat & Add More Solvent 2. Lower Cooling Rate 3. Change to Lower-Boiling Solvent issue2->sol2 sol3 1. Re-heat & Add More Solvent 2. Slow the Cooling Rate (Insulate Flask) issue3->sol3 end_retry Re-evaluate Solvent / Method (Try Anti-Solvent or pH Control) sol1->end_retry sol2->end_retry sol3->end_retry

Anti-Solvent Crystallization Workflow

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Induce Supersaturation cluster_2 Step 3: Controlled Growth cluster_3 Step 4: Isolation dissolve Dissolve Crude Solid in Minimum Volume of 'Good' Solvent add_anti Slowly Add 'Anti-Solvent' Until Solution is Persistently Turbid dissolve->add_anti Stirring redissolve Add a Few Drops of 'Good' Solvent to Clarify add_anti->redissolve grow Allow to Stand Undisturbed for Slow Crystal Growth redissolve->grow isolate Collect Crystals by Vacuum Filtration grow->isolate

References

  • Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 392. [Link]

  • (2023). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Baptista, D. S., Piedade, M. F. M., & Esteves, C. V. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • Gao, G., et al. (2018). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1591–1596. [Link]

  • PubChem. 3-Hydroxypicolinic Acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. 3-Hydroxypicolinic acid. [Link]

  • ACS Publications. (2026). Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. Crystal Growth & Design. [Link]

  • Pusey, M. L., & Gernert, K. (1988). Theory of the effect of pH and ionic strength on the nucleation of protein crystals. Journal of Crystal Growth, 88(3), 419-424. [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Ray, K., & Pusey, M. L. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(7), 4473–4483. [Link]

  • Senechal, T., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Journal of the American Chemical Society, 144(17), 7793–7800. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Google Patents. US8575350B2 - Process for producing pyridine carboxylic acids.
  • Tofiq, R., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(6), 3574–3584. [Link]

  • BIA. Crystallisation in pharmaceutical processes. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Gong, Y., et al. (2015). Crystallization and characterization of cocrystals of piroxicam and 2,5-dihydroxybenzoic acid. CrystEngComm, 17(28), 5299-5306. [Link]

  • NPTEL-NOC IITM. (2009). Lecture - 6 Defects in Crystal + Crystal growth. YouTube. [Link]

  • Google Patents. JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • MDPI. Special Issue : Anti-Solvent Crystallization. [Link]

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Technical Support Center: Improving the Solubility of 3-Fluoro-5-hydroxypicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoro-5-hydroxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to empower you with the scientific rationale behind various solubilization strategies, enabling you to make informed decisions for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: I'm seeing precipitation when I add my compound to water. What's the first thing I should try?

A2: The first and simplest step is to try gentle heating and sonication. If the compound still doesn't dissolve, the next logical step is to adjust the pH of your aqueous solution. Since this compound is amphoteric, its solubility is highly dependent on pH.[2] Try adding a small amount of a dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid, or a dilute acid (e.g., 0.1 M HCl) to protonate the pyridine nitrogen. This will form a salt, which is generally much more water-soluble.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, polar aprotic solvents are a good starting point. Based on data for 3-hydroxypicolinic acid, DMSO and acetonitrile are viable options, although the solubility might be limited.[1] Ethanol may also be effective, as picolinic acid itself shows some solubility in it.[3][4] For many organic compounds, especially those with limited aqueous solubility, creating a concentrated stock solution in a solvent like DMSO is a common practice.[5]

In-Depth Troubleshooting Guide

Understanding the 'Why': The Role of pH and pKa

This compound possesses at least two ionizable functional groups: a carboxylic acid and a pyridine ring nitrogen. The hydroxyl group is generally less acidic than the carboxylic acid. The solubility of such a molecule is lowest at its isoelectric point (pI), where the net charge is zero, and it exists predominantly as a zwitterion. By adjusting the pH away from the pI, we can force the equilibrium towards a charged species (anionic or cationic), which will have significantly higher aqueous solubility.[6]

While the exact pKa values for this compound are not published, we can estimate them based on related compounds. The carboxylic acid group of picolinic acid has a pKa around 1-2, and the pyridine nitrogen has a pKa around 5-6. The fluoro and hydroxyl substituents will influence these values. A reasonable starting assumption is that the carboxylic acid is deprotonated at pH > 3, and the pyridine nitrogen is protonated at pH < 5.

Visualizing the Dissolution Strategy

The following workflow provides a systematic approach to achieving the desired concentration of this compound in your solution.

Solubility_Workflow start Start: Undissolved this compound aqueous Attempt to dissolve in aqueous buffer (e.g., PBS) start->aqueous Primary Method organic Attempt to dissolve in polar aprotic solvent (e.g., DMSO, DMF) start->organic Alternative for Stock Solution dissolved Compound Dissolved aqueous->dissolved Successful troubleshoot_aq Troubleshoot Aqueous Solubility aqueous->troubleshoot_aq Incomplete Dissolution organic->dissolved Successful troubleshoot_org Consider Co-solvent System organic->troubleshoot_org Incomplete Dissolution or High Organic % Undesirable heat_sonicate_aq Gentle Heat (40-50°C) & Sonication troubleshoot_aq->heat_sonicate_aq co_solvent Prepare concentrated stock in organic solvent (e.g., DMSO) and dilute into aqueous buffer troubleshoot_org->co_solvent adjust_ph Adjust pH heat_sonicate_aq->adjust_ph Still Insoluble basic_ph Increase pH (e.g., 0.1 M NaOH) Deprotonate Carboxylic Acid adjust_ph->basic_ph acidic_ph Decrease pH (e.g., 0.1 M HCl) Protonate Pyridine Nitrogen adjust_ph->acidic_ph basic_ph->dissolved acidic_ph->dissolved co_solvent->dissolved

Caption: A decision-making workflow for dissolving this compound.

Experimental Protocols

Protocol 1: pH-Adjusted Aqueous Solution Preparation

This protocol is ideal for preparing working solutions for cell-based assays or other experiments where an aqueous environment is required.

  • Initial Suspension: Weigh the desired amount of this compound and add it to your target aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Initial Dissolution Attempt: Vortex or stir the suspension for 5-10 minutes at room temperature.

  • Gentle Heating and Sonication: If the compound remains insoluble, place the vial in a sonicating water bath for 10-15 minutes. Gentle warming in a water bath up to 40-50°C can also be applied.

  • pH Adjustment (Basic):

    • While stirring, add 0.1 M NaOH dropwise to the suspension.

    • Monitor the solution for clarity. Continue adding NaOH until the compound is fully dissolved.

    • Measure the final pH of the solution. It is crucial to ensure this final pH is compatible with your experimental system.

  • pH Adjustment (Acidic):

    • Alternatively, add 0.1 M HCl dropwise to the suspension while stirring.

    • Observe the solution for dissolution.

    • Measure the final pH and confirm its suitability for your experiment.

  • Final Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any remaining particulates.

Protocol 2: Co-Solvent Stock Solution Preparation

This is a common method in drug discovery for preparing highly concentrated stock solutions of sparingly soluble compounds.[5]

  • Solvent Selection: Choose a suitable polar aprotic solvent such as DMSO or DMF.

  • Dissolution: Add the weighed this compound to the chosen solvent. To aid dissolution, you can use gentle warming (up to 60°C for DMSO) and sonication.[5]

  • Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM).

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: For your experiment, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.

Data Summary and Comparison

The following table summarizes the known solubility of the parent compound, 3-hydroxypicolinic acid, and provides a template for you to record your experimental findings for this compound.

Solvent/Condition3-Hydroxypicolinic Acid SolubilityThis compound Solubility (Your Data)
Water (neutral pH)~25 mg/mL[1]
DMSOSlightly soluble[1]
AcetonitrileSlightly soluble[1]
EthanolData not available for 3-hydroxy, but picolinic acid is soluble at ~57.1 g/kg[3]
Aqueous Buffer (pH > 8)Expected to be highly soluble
Aqueous Buffer (pH < 2)Expected to be highly soluble

Understanding the Molecular Behavior: Ionization States

The solubility of this compound is directly related to its ionization state, which is governed by the pH of the solution.

Ionization_States cationic Cationic Form (High Solubility) Structure: [Pyridine-NH+] [Carboxylic Acid-COOH] [Hydroxyl-OH] zwitterionic Zwitterionic/Neutral Form (Low Solubility) Structure: [Pyridine-N] [Carboxylic Acid-COO-] [Hydroxyl-OH] or [Pyridine-NH+] [Carboxylic Acid-COO-] [Hydroxyl-O-] anionic Anionic Form (High Solubility) Structure: [Pyridine-N] [Carboxylic Acid-COO-] [Hydroxyl-OH] low_ph Low pH (e.g., < 2) mid_ph Intermediate pH (Isoelectric Point) low_ph->mid_ph + OH- high_ph High pH (e.g., > 8) mid_ph->high_ph + OH-

Caption: Ionization states of this compound at different pH values.

References

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • PubChem. 3-Hydroxypicolinic Acid. [Link]

  • Wikipedia. 3-Hydroxypicolinic acid. [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • National Institutes of Health. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]

  • PubMed. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • ResearchGate. Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • LOUIS. Ease and Effectiveness to Remove Organic Acids from Organic Solvents. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. [Link]

  • Reddit. Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. [Link]

  • YouTube. 17.6 pH Effects on Solubility | General Chemistry. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • SlidePlayer. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. [Link]

  • ResearchGate. Aqueous and cosolvent solubility data for drug-like organic compounds. [Link]

  • StuDocu. Exp. 11 The influence of pH on solubility in water Theory:. [Link]

  • Mattia Lopresti. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • National Institutes of Health. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. [Link]

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Validation & Comparative

A Head-to-Head Comparison of MALDI Matrices: 3-Fluoro-5-hydroxypicolinic Acid vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is a critical determinant of experimental success. The matrix facilitates the "soft" ionization of analytes, enabling the analysis of large biomolecules with minimal fragmentation.[1][2] Among the plethora of available matrices, α-cyano-4-hydroxycinnamic acid (CHCA) has long been the gold standard for the analysis of peptides and small proteins. However, the continuous quest for improved sensitivity, resolution, and broader applicability has led to the exploration of novel matrix compounds, including fluorinated derivatives such as 3-Fluoro-5-hydroxypicolinic acid.

This guide provides a comprehensive comparison of this compound and the established CHCA. While direct comparative experimental data for this compound is emerging, we will draw upon the well-documented performance of its parent compound, 3-hydroxypicolinic acid (3-HPA), and the known effects of fluorination on matrix properties to provide a scientifically grounded assessment.

Understanding the Core Principles: The Role of the MALDI Matrix

The MALDI process involves co-crystallizing an analyte with a matrix compound that strongly absorbs laser energy at a specific wavelength.[1] Upon irradiation by a pulsed laser, the matrix rapidly heats up and vaporizes, carrying the analyte molecules into the gas phase. The matrix also plays a crucial role in the ionization of the analyte, typically through proton transfer. An ideal matrix should:

  • Strongly absorb at the laser's wavelength.

  • Co-crystallize effectively with the analyte.

  • Promote analyte ionization.

  • Have low volatility to be stable in the vacuum of the mass spectrometer.

  • Generate minimal matrix-related ions in the mass range of interest.

The Contenders: A Closer Look

α-Cyano-4-hydroxycinnamic Acid (CHCA): The Peptide Powerhouse

CHCA is a cinnamic acid derivative that has become the matrix of choice for the analysis of peptides and protein digests in the mass range of 700 to 3500 Da.[3] Its popularity stems from its ability to produce high-quality spectra with excellent sensitivity and resolution for this class of molecules.

Chemical Properties of CHCA:

PropertyValue
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Yellowish crystals
UV Absorption Max. ~337 nm (for N₂ lasers) and ~355 nm (for Nd:YAG lasers)

Mechanism of Action: CHCA is considered a "hot" or highly energetic matrix.[2] This property is beneficial for the efficient desorption and ionization of peptides. The ionization process is primarily driven by proton transfer from the acidic matrix to the analyte.

Figure 1: Chemical structure of α-Cyano-4-hydroxycinnamic acid (CHCA).
3-Hydroxypicolinic Acid (3-HPA) and its Fluorinated Derivative

3-Hydroxypicolinic acid (3-HPA) is a picolinic acid derivative primarily recognized for its exceptional performance in the analysis of oligonucleotides and nucleic acids.[4][5] Its distinct chemical properties make it less suitable for general peptide analysis compared to CHCA.

Chemical Properties of 3-HPA:

PropertyValue
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
Appearance White to off-white powder
UV Absorption Max. ~337 nm and ~355 nm

The introduction of a fluorine atom to the picolinic acid scaffold to create This compound is a rational design approach aimed at modulating the matrix's properties. While specific experimental data on this particular isomer is limited in publicly available literature, the principles of fluorine substitution in organic molecules suggest potential advantages. Fluorine is a highly electronegative atom that can influence the acidity (proton affinity) and hydrophobicity of the molecule, which in turn can affect co-crystallization with the analyte and the efficiency of the ionization process.

Figure 2: Chemical structures of 3-HPA and this compound.

Head-to-Head Performance Comparison

This comparison is based on established knowledge of CHCA and 3-HPA, with projections for this compound based on chemical principles.

Featureα-Cyano-4-hydroxycinnamic acid (CHCA)This compound (Projected)
Primary Application Peptides, protein digests, small proteins (<30 kDa).[3]Potentially broader applications, including peptides and small molecules.
Analyte Compatibility Excellent for a wide range of peptides.May offer improved performance for certain classes of peptides, particularly those that are more hydrophobic or have different proton affinities.
Sensitivity High sensitivity for peptides, often in the low femtomole to attomole range.[6]Potentially enhanced sensitivity due to modified proton affinity.
Spectral Quality Can produce significant matrix-related peaks in the low mass range (<700 Da).May offer a cleaner low-mass region, a known advantage of some modified matrices.
Crystal Morphology Forms fine, needle-like crystals.Crystal morphology will be critical to its performance and needs experimental verification.
Proton Affinity Relatively low proton affinity, making it an effective proton donor.Fluorination is expected to lower the proton affinity further, potentially leading to more efficient analyte ionization.

The Rationale Behind Fluorination: A Mechanistic Insight

The introduction of a fluorine atom into the structure of 3-hydroxypicolinic acid is a deliberate chemical modification intended to enhance its performance as a MALDI matrix. The strong electron-withdrawing nature of fluorine can lower the proton affinity of the matrix molecule. A matrix with a lower proton affinity is a more effective proton donor in the gas phase, which can lead to more efficient ionization of the analyte and, consequently, a stronger signal in the mass spectrum.

This principle has been demonstrated with other halogenated matrices. For instance, 4-chloro-α-cyanocinnamic acid (Cl-CCA), a chlorinated analog of CHCA, has shown superior performance in the analysis of certain peptides, attributed to its lower proton affinity compared to CHCA.[7] It is therefore reasonable to hypothesize that this compound could offer similar advantages for peptide analysis over its non-fluorinated counterpart, 3-HPA.

Figure 3: Generalized workflow for MALDI-TOF mass spectrometry.

Experimental Protocols

Accurate and reproducible results in MALDI-MS are highly dependent on meticulous sample preparation. Below are detailed protocols for the use of both CHCA and a proposed method for this compound.

Protocol 1: α-Cyano-4-hydroxycinnamic Acid (CHCA) for Peptide Analysis

This protocol is a standard method for preparing peptide samples for MALDI-MS analysis using CHCA matrix.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water

  • Analyte (peptide standard or digest)

Procedure:

  • Prepare the CHCA Matrix Solution:

    • Create a saturated solution of CHCA in a solvent mixture of 50% ACN and 0.1% TFA in water. This is typically around 10 mg/mL.

    • Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant for sample preparation.[3]

  • Prepare the Analyte Solution:

    • Dissolve the peptide sample in a suitable solvent, typically 0.1% TFA in water, to a final concentration of 1-10 pmol/µL.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the CHCA matrix solution in a 1:1 ratio (v/v).

    • Pipette 0.5 - 1.0 µL of the mixture onto a spot on the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature. The formation of a uniform, crystalline spot is crucial for good results.

Protocol 2: Proposed Method for this compound

This proposed protocol is based on standard practices for picolinic acid-based matrices and general principles of MALDI sample preparation. Optimization may be required depending on the specific analyte and instrumentation.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

  • Ammonium citrate (optional additive)

  • Analyte

Procedure:

  • Prepare the Matrix Solution:

    • Prepare a solution of this compound at a concentration of 10-50 mg/mL in a solvent mixture of 50% ACN in water.

    • For certain analytes, especially oligonucleotides, the addition of an additive like diammonium hydrogen citrate (at a similar concentration to the matrix) can improve spectral quality.

  • Prepare the Analyte Solution:

    • Dissolve the analyte in ultrapure water or a low concentration of a volatile buffer to the desired concentration.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).

    • Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to dry completely at room temperature.

Concluding Remarks and Future Outlook

α-Cyano-4-hydroxycinnamic acid remains the undisputed workhorse for routine peptide analysis by MALDI-MS, offering a wealth of established protocols and predictable performance. Its high sensitivity and robust nature make it an excellent first choice for most peptide-centric applications.

The potential of this compound lies in its rational design. By leveraging the principles of matrix chemistry, the introduction of a fluorine atom is anticipated to lower its proton affinity, a characteristic that has been shown to enhance ionization efficiency for certain analytes in other matrix systems. While comprehensive, direct comparative data against CHCA is not yet widely available, this compound represents a promising avenue for researchers seeking to push the boundaries of sensitivity and explore alternative ionization pathways for challenging analytes.

As a Senior Application Scientist, my recommendation is to rely on the proven efficacy of CHCA for standard peptide analysis . For researchers encountering challenges with specific peptides, or for those actively engaged in method development and exploring novel matrices, This compound is a compelling candidate for evaluation . Its performance should be systematically benchmarked against CHCA using a range of standard peptides and complex protein digests to fully elucidate its advantages and optimal applications. The continued exploration of such rationally designed matrices is essential for advancing the capabilities of MALDI mass spectrometry in proteomics and beyond.

References

  • Hayes, E. M., et al. (2020). 3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. Journal of the American Oil Chemists' Society, 97(9), 985-996. [Link]

  • Schiller, J., et al. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. International Journal of Molecular Sciences, 24(6), 5583. [Link]

  • MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]

  • MassTech Inc. (n.d.). Sample preparation strategies in MALDI. [Link]

  • Bruker. (n.d.). Bruker Guide to MALDI Sample Preparation. [Link]

  • Sebela, M. (2013). Solid mixed matrices and their advantages in matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. Spectroscopy Europe, 25(1), 6-11. [Link]

  • Jaskolla, T. W., & Lehmann, W. D. (2009). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 106(35), 14757-14762. [Link]

Sources

The Quest for Reproducibility in MALDI-MS: A Comparative Guide to 3-Fluoro-5-hydroxypicolinic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: This guide addresses the topic of 3-Fluoro-5-hydroxypicolinic acid (fHPA) as a matrix for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). Our extensive review of current scientific literature indicates a scarcity of publicly available data specifically detailing the performance and reproducibility of fHPA. Consequently, this guide will provide a comprehensive comparison based on its well-documented parent compound, 3-Hydroxypicolinic acid (3-HPA) , alongside two industry-standard matrices: α-Cyano-4-hydroxycinnamic acid (CHCA) and Sinapinic acid (SA) . We will also explore the theoretical advantages that fluorination may impart to a picolinic acid-based matrix, offering insights into the potential of fHPA.

Introduction: The Matrix as a Cornerstone of Reproducible MALDI Analysis

In the landscape of modern analytical techniques, MALDI-MS stands as a powerful tool for the sensitive detection of a wide array of molecules, from small metabolites to large proteins. The success of a MALDI experiment, however, is intrinsically linked to the choice of the matrix.[1] The matrix serves as a crystalline scaffold that co-crystallizes with the analyte, absorbs the energy from the laser, and facilitates the "soft" ionization and transfer of the analyte into the gas phase.[2] The physical and chemical properties of the matrix directly influence the ionization efficiency, spot-to-spot reproducibility, and ultimately, the quantitative accuracy of the analysis. An ideal matrix should form a homogenous crystalline layer with the analyte, minimize background signals in the mass region of interest, and promote efficient proton transfer to the analyte.

This guide delves into a comparative analysis of three distinct MALDI matrices, each with its own domain of application and performance characteristics. We will examine the established utility of 3-HPA, the workhorse matrices CHCA and SA, and the prospective benefits of fluorination in the context of 3-HPA.

The Picolinic Acid Family: 3-Hydroxypicolinic Acid (3-HPA)

3-Hydroxypicolinic acid (3-HPA) has carved a niche for itself as a highly effective matrix for the analysis of oligonucleotides and nucleic acids.[3][4] Its unique properties make it particularly adept at handling the polyanionic nature of the phosphodiester backbone of DNA and RNA.

Mechanism of Action and Advantages

The ionization mechanism of oligonucleotides with 3-HPA is thought to be dominated by the protonation and deprotonation of the nucleobases, largely independent of the DNA backbone.[5] This matrix is particularly effective in the negative-ion mode for oligonucleotide analysis.[4] The key advantages of 3-HPA include:

  • High Signal-to-Noise Ratio: 3-HPA often yields spectra with minimal background interference in the mass range of oligonucleotides.[4]

  • Analysis of Mixed-Base Oligomers: It has demonstrated superior performance in analyzing oligonucleotides with a mix of bases compared to some other matrices.[4]

  • Suitability for Large Oligonucleotides: 3-HPA has been successfully used to detect oligonucleotides up to 150-mer and even larger.[3]

The Theoretical Promise of Fluorination: The Case for this compound (fHPA)
  • Increased Acidity: The electron-withdrawing nature of fluorine would increase the acidity of the hydroxyl and carboxylic acid protons of the matrix. This could lead to more efficient proton transfer to the analyte, potentially enhancing ionization efficiency, particularly for molecules with lower proton affinities.

  • Altered Crystal Morphology: Fluorination can influence the intermolecular interactions during co-crystallization with the analyte. This could lead to the formation of more homogenous and finer crystals, which is a critical factor for improving spot-to-spot reproducibility and is beneficial for MALDI imaging applications.

  • Enhanced Performance for Specific Analytes: For certain classes of analytes, such as fluorinated polymers, the use of a fluorinated matrix has been shown to improve desorption and ionization efficiency due to more favorable interactions.[6] It is plausible that fHPA could offer similar advantages for the analysis of fluorinated drugs or metabolites.

The Cinnamic Acid Derivative: α-Cyano-4-hydroxycinnamic Acid (CHCA)

CHCA is arguably one of the most widely used MALDI matrices, particularly for the analysis of peptides and small proteins (up to 30 kDa).[7] Its versatility also extends to the analysis of lipids and other small molecules.

Mechanism of Action and Performance Characteristics

CHCA is an acidic matrix that facilitates protonation of the analyte. Its performance is characterized by:

  • High Ionization Efficiency: CHCA is known for its ability to generate strong signals, especially for low-abundance peptides.

  • Challenges in the Low Mass Range: A significant drawback of CHCA is the presence of matrix-derived ion clusters in the low mass-to-charge (m/z) region, which can interfere with the analysis of small molecules.

  • Solvent Composition is Key: The performance of CHCA is highly dependent on the solvent system used for matrix and sample preparation, which can impact crystal formation and signal homogeneity.

The Benzoic Acid Derivative: Sinapinic Acid (SA)

Sinapinic acid (SA) is the matrix of choice for the analysis of larger proteins, typically in the mass range of 10 to 150 kDa.[8]

Mechanism of Action and Key Attributes

Similar to CHCA, SA is an acidic matrix that promotes analyte protonation. Its distinguishing features include:

  • Gentle Ionization: SA is considered a "softer" matrix than CHCA, which helps to minimize fragmentation of large, labile proteins.

  • Reduced Low-Mass Interferences: Compared to CHCA, SA generates fewer matrix-related peaks in the lower mass range, providing a cleaner background for the analysis of larger molecules.

  • Homogenous Crystal Formation: SA tends to form more uniform crystal spots, which contributes to better shot-to-shot reproducibility.

Comparative Analysis of MALDI Matrices

To provide a clear overview, the following table summarizes the key performance characteristics of 3-HPA, CHCA, and SA.

Feature3-Hydroxypicolinic Acid (3-HPA)α-Cyano-4-hydroxycinnamic Acid (CHCA)Sinapinic Acid (SA)
Primary Analytes Oligonucleotides, Nucleic Acids[3][4]Peptides, Small Proteins, Lipids, Small Molecules[7]Large Proteins (>10 kDa)[8]
Typical Mass Range 1,000 - 30,000 Da500 - 30,000 Da10,000 - 150,000 Da
Ionization Mode Predominantly Negative[4]PositivePositive
Reproducibility Good for oligonucleotides, dependent on preparationVariable, highly dependent on spotting technique and solventGenerally good due to homogenous crystal formation
Signal-to-Noise Ratio High for primary analytes[4]High, but can be affected by matrix clustersGood, with cleaner low-mass region
Low-Mass Interference Minimal for oligonucleotide analysisSignificant matrix-related peaksLess pronounced than CHCA
Crystal Morphology Fine needlesVaries from fine needles to larger crystalsMore uniform, larger crystals

Experimental Protocols

Reproducibility in MALDI-MS is critically dependent on meticulous sample preparation. Below are detailed, step-by-step protocols for the three matrices discussed.

Protocol 1: 3-Hydroxypicolinic Acid (3-HPA) for Oligonucleotide Analysis

This protocol is adapted from established methods for oligonucleotide analysis.

Materials:

  • 3-Hydroxypicolinic acid (3-HPA)

  • Ammonium Citrate, dibasic

  • Acetonitrile (ACN)

  • Ultrapure Water

  • Oligonucleotide sample

Procedure:

  • Prepare the Matrix Solution:

    • Create a solution of 50 mg/mL 3-HPA in a 50:50 (v/v) mixture of ACN and ultrapure water.

    • Prepare a 50 mg/mL solution of ammonium citrate in ultrapure water.

    • Mix the 3-HPA solution and the ammonium citrate solution in a 9:1 (v/v) ratio. Vortex thoroughly to dissolve.

  • Sample Preparation:

    • Dilute the oligonucleotide sample to a final concentration of 1-10 pmol/µL in ultrapure water.

  • Spotting (Dried-Droplet Method):

    • Mix the matrix solution and the oligonucleotide sample solution in a 1:1 (v/v) ratio.

    • Pipette 1 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air dry at room temperature.

  • MALDI-MS Analysis:

    • Analyze the sample in negative-ion linear mode.

Protocol 2: α-Cyano-4-hydroxycinnamic Acid (CHCA) for Peptide and Lipid Analysis

This protocol is a standard method for peptide and lipid analysis.

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Ultrapure Water

  • Trifluoroacetic acid (TFA)

  • Peptide or lipid sample

Procedure:

  • Prepare the Matrix Solution:

    • Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN, 49.9% ultrapure water, and 0.1% TFA. Vortex until the matrix is fully dissolved.

  • Sample Preparation:

    • Dissolve the peptide or lipid sample in a solvent compatible with the matrix solution (e.g., 0.1% TFA in water for peptides, or a chloroform/methanol mixture for lipids which is then diluted in the matrix solution). The final concentration should be in the fmol/µL to low pmol/µL range.

  • Spotting (Dried-Droplet Method):

    • Mix the matrix solution and the sample solution in a 1:1 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely.

  • MALDI-MS Analysis:

    • Analyze the sample in positive-ion reflectron mode for peptides or linear mode for lipids.

Protocol 3: Sinapinic Acid (SA) for Protein Analysis

This protocol is optimized for the analysis of high molecular weight proteins.

Materials:

  • Sinapinic acid (SA)

  • Acetonitrile (ACN)

  • Ultrapure Water

  • Trifluoroacetic acid (TFA)

  • Protein sample

Procedure:

  • Prepare the Matrix Solution:

    • Prepare a solution of 10 mg/mL SA in a solvent mixture of 50% ACN, 49.9% ultrapure water, and 0.1% TFA. Ensure the matrix is fully dissolved.

  • Sample Preparation:

    • Dilute the protein sample to a concentration of 1-10 pmol/µL in a suitable solvent, such as 0.1% TFA.

  • Spotting (Dried-Droplet Method):

    • Mix the matrix solution and the protein sample solution in a 1:1 (v/v) ratio.

    • Deposit 1 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to dry at room temperature.

  • MALDI-MS Analysis:

    • Analyze the sample in positive-ion linear mode.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps in MALDI sample preparation and analysis.

MALDI_Workflow cluster_prep Sample Preparation cluster_spot Sample Spotting cluster_analysis MALDI-MS Analysis Matrix_Sol Prepare Matrix Solution Mix Mix Matrix and Analyte Matrix_Sol->Mix Sample_Sol Prepare Analyte Solution Sample_Sol->Mix Spot Deposit on MALDI Plate Mix->Spot Dry Co-crystallize (Dry) Spot->Dry Insert Insert Plate into MS Dry->Insert Laser Laser Desorption/Ionization Insert->Laser Detect Detect Ions (TOF) Laser->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

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